4-(1-Methyl-5-imidazolyl)aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCRMIZNTPKIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596368 | |
| Record name | 4-(1-Methyl-1H-imidazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89250-15-7 | |
| Record name | 4-(1-Methyl-1H-imidazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(1-Methyl-5-imidazolyl)aniline chemical properties
An In-Depth Technical Guide to 4-(1-Methyl-5-imidazolyl)aniline
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The document delineates its core chemical and physical properties, offers predicted spectroscopic data for characterization, and outlines a plausible, detailed synthetic pathway. Furthermore, it explores the molecule's reactivity, its strategic application as a pharmacophore and scaffold in modern drug design, and essential safety and handling protocols. This guide is structured to deliver not just data, but also the scientific rationale behind the compound's utility and experimental handling, reflecting field-proven insights for a technical audience.
Introduction and Strategic Importance
This compound (CAS No. 89250-15-7) is an aromatic amine featuring a disubstituted aniline core linked at the 4-position to the 5-position of a 1-methylimidazole ring.[1] This specific arrangement of pharmacophoric elements—a nucleophilic aniline amine, a planar aromatic system, and a hydrogen-bond accepting/donating imidazole ring—renders it a highly valuable intermediate in the synthesis of complex therapeutic agents.
The imidazole moiety is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs, where it often serves as a bioisostere for other functional groups or engages in critical binding interactions with biological targets like enzymes and receptors.[2][3] The aniline portion provides a versatile chemical handle for diversification, most commonly through amide bond formation, as exemplified in the synthesis of many kinase inhibitors.[4][5] Understanding the properties and reactivity of this specific isomer is therefore critical for its effective deployment in drug discovery pipelines.
Physicochemical and Spectroscopic Profile
Precise experimental data for this specific isomer is not widely published. The following properties are based on available supplier information and computational predictions, providing a reliable baseline for experimental work.
Core Chemical Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 89250-15-7 | [1] |
| Molecular Formula | C₁₀H₁₁N₃ | [1] |
| Molecular Weight | 173.22 g/mol | Calculated |
| Synonyms | 4-(1-methyl-1H-imidazol-5-yl)Benzenamine | [1] |
| Appearance | Predicted: Off-white to light brown solid | Inferred |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | Inferred from structure |
Predicted Spectroscopic Data for Structural Verification
The following spectral characteristics are predicted based on the compound's structure and serve as a guide for characterization.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.5-7.7 ppm (s, 1H, Imidazole C2-H)
-
δ 7.2-7.4 ppm (d, J≈8.5 Hz, 2H, Aromatic H ortho to imidazole)
-
δ 7.0-7.2 ppm (s, 1H, Imidazole C4-H)
-
δ 6.6-6.8 ppm (d, J≈8.5 Hz, 2H, Aromatic H ortho to -NH₂)
-
δ 5.0-5.5 ppm (s, 2H, -NH₂, broad, D₂O exchangeable)
-
δ 3.6-3.8 ppm (s, 3H, N-CH₃)
-
Rationale: The spectrum is expected to show distinct signals for the aniline and imidazole protons. The aniline protons will form an AA'BB' system (appearing as two doublets). The two imidazole protons and the N-methyl group will appear as sharp singlets. The amine protons will be a broad singlet that disappears upon addition of D₂O.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected signals: ~10 unique carbon signals.
-
Aromatic Carbons: ~148 ppm (C-NH₂), ~138 ppm (C-imidazole), ~128 ppm, ~115 ppm.
-
Imidazole Carbons: ~137 ppm, ~129 ppm, ~125 ppm.
-
Methyl Carbon: ~33 ppm (N-CH₃).
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 173.10
-
Rationale: The primary peak observed under electron ionization would correspond to the molecular weight of the compound.
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
3450-3300 cm⁻¹: N-H stretching (symmetric and asymmetric) of the primary amine.[6]
-
3100-3000 cm⁻¹: Aromatic and Heterocyclic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.
-
1620-1580 cm⁻¹: C=C and C=N stretching of the aromatic and imidazole rings.
-
1520 cm⁻¹: N-H bending.
-
Synthesis and Chemical Reactivity
While specific documented syntheses for this compound are scarce, a robust and logical pathway can be designed using well-established cross-coupling methodologies.
Proposed Synthetic Workflow: Suzuki Coupling
The Suzuki coupling reaction is a powerful method for constructing C-C bonds between aryl halides and arylboronic acids. This approach offers high yields, tolerance of various functional groups, and is a staple in pharmaceutical synthesis.
Caption: Proposed Suzuki coupling workflow for synthesis.
Detailed Experimental Protocol (Representative)
This protocol is a self-validating system; successful synthesis relies on the careful exclusion of oxygen and moisture, which can deactivate the palladium catalyst.
-
Reactor Setup: To a 3-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 5-bromo-1-methylimidazole (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Bubble nitrogen gas through the stirred mixture for 20-30 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the pure this compound.
Core Reactivity
The compound's reactivity is dominated by its two primary functional groups.
-
Aniline Moiety: The primary amine (-NH₂) is nucleophilic and readily undergoes acylation with acid chlorides or anhydrides to form amides, a cornerstone reaction in linking this fragment to other parts of a drug molecule. It can also be diazotized or participate in reductive amination.
-
Imidazole Ring: The imidazole ring is aromatic and generally stable. The N-3 nitrogen is basic and can be protonated or act as a ligand for metal ions, a key interaction for many metalloenzyme inhibitors.
Application in Drug Design and Development
The strategic value of this compound lies in its use as a molecular scaffold that presents key binding features in a well-defined spatial orientation.
Caption: Role as a multi-functional drug scaffold.
-
Kinase Inhibition: Many Type-II kinase inhibitors utilize a substituted aniline moiety to form a critical hydrogen bond with the "gatekeeper" residue in the ATP-binding pocket. The imidazole portion can then extend into other regions of the active site to form additional hydrogen bonds or hydrophobic interactions, enhancing potency and selectivity. The structure is conceptually similar to fragments used in the synthesis of inhibitors like Nilotinib.[5][7]
-
GPCR Ligands: The aromatic and heterocyclic systems can engage in π-stacking and other non-covalent interactions within the transmembrane helices of G-protein coupled receptors.
-
Metalloenzyme Interactions: The imidazole nitrogen is an excellent zinc-binding group, making this scaffold relevant for designing inhibitors of zinc-containing enzymes such as carbonic anhydrases or matrix metalloproteinases.
Safety, Handling, and Storage
While a specific, verified Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related anilino-imidazoles can provide a baseline for safe handling.[8] Users must consult the SDS provided by their specific supplier before handling.
Hazard Identification (Anticipated)
-
Acute Toxicity: Likely harmful if swallowed or in contact with skin. Aniline derivatives can affect the blood (methemoglobinemia).
-
Irritation: Expected to cause skin and serious eye irritation.[8]
-
Respiratory: May cause respiratory irritation.[8]
-
Long-term: Handle as a compound with potential for unknown chronic effects.
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat. Change clothing immediately if contaminated.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store locked up or in an area accessible only to qualified personnel.
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
This compound is a strategically important molecular building block whose value is derived from the precise combination and orientation of its aniline and methyl-imidazole functionalities. Its predictable reactivity and utility as a scaffold for engaging with diverse biological targets make it a compound of high interest for medicinal chemists. By understanding its fundamental properties, synthetic routes, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this compound to advance the development of novel therapeutics.
References
- 1. parchem.com [parchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Page loading... [guidechem.com]
- 5. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. geneseo.edu [geneseo.edu]
4-(1-Methyl-5-imidazolyl)aniline CAS number 89250-15-7
An In-depth Technical Guide to 4-(1-Methyl-5-imidazolyl)aniline (CAS: 89250-15-7) for Advanced Research and Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, potential applications, and the critical experimental protocols necessary for its handling and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features.
Introduction: The Strategic Importance of the Imidazole-Aniline Scaffold
The imidazole ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in designing enzyme inhibitors and receptor modulators.[1][3] When coupled with an aniline moiety, the resulting structure, as seen in this compound, presents a valuable pharmacophore. The aniline group provides a key synthetic handle for amide bond formation, diazotization, or cross-coupling reactions, enabling the construction of diverse and complex molecular libraries.
This compound, specifically, offers a fixed methylation on the imidazole ring, which prevents tautomerization and provides a consistent steric and electronic profile for molecular interactions. This makes it a desirable intermediate for creating targeted therapeutic agents, from kinase inhibitors to anti-parasitic drugs.[4][5]
Physicochemical & Structural Properties
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. These parameters dictate solubility, reactivity, and appropriate analytical methods.
| Property | Value | Source(s) |
| CAS Number | 89250-15-7 | [6] |
| Molecular Formula | C₁₀H₁₁N₃ | [6] |
| Molecular Weight | 173.22 g/mol | [6] |
| IUPAC Name | 4-(1-methyl-1H-imidazol-5-yl)aniline | [6] |
| Synonyms | This compound, 4-(1-methyl-1H-imidazol-5-yl)Benzenamine | [6] |
| Appearance | Powder | [7] |
| Melting Point | 143-147 °C | [7] |
Synthesis and Characterization Workflow
While multiple routes to substituted imidazole-anilines exist, a common and reliable strategy involves a coupling reaction followed by reduction. The following protocol is a representative example based on established chemical principles for similar structures.[8][9]
Proposed Synthetic Pathway
The synthesis can be logically approached in two main stages: the construction of the nitro-imidazole precursor followed by the reduction of the nitro group to the target aniline. This approach is often preferred because the nitro group is a robust electron-withdrawing group that can facilitate certain reactions, and its reduction to an amine is typically high-yielding and clean.
References
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. 4-(1H-咪唑-1-基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. ijrpc.com [ijrpc.com]
- 9. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 4-(1-Methyl-5-imidazolyl)aniline: Synthesis, Characterization, and Therapeutic Potential
This guide provides a detailed technical overview of 4-(1-Methyl-5-imidazolyl)aniline, a heterocyclic amine with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues and foundational chemical principles to offer a comprehensive resource for researchers, scientists, and professionals in the field. We will delve into its molecular structure, plausible synthetic routes, expected analytical characteristics, and the promising therapeutic applications suggested by its structural motifs.
Introduction: The Phenylimidazole Scaffold in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordination with metal ions in metalloenzymes make it a versatile component in designing bioactive molecules. When coupled with a phenyl group, as in the phenylimidazole core of our topic molecule, the resulting structure offers a rich platform for developing targeted therapies. Phenylimidazoles are known to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] The specific isomer, this compound, presents a unique substitution pattern that warrants detailed investigation for its potential as a novel therapeutic agent or a key building block in drug synthesis.
Molecular Structure and Physicochemical Properties
This compound (CAS No. 89250-15-7) possesses the molecular formula C₁₀H₁₁N₃.[4] The molecule consists of a central imidazole ring, which is N-methylated at the 1-position. A phenyl group is attached to the C5 position of the imidazole ring, and this phenyl ring is substituted with an amino group at the para-position (C4).
| Property | Predicted Value/Information | Source |
| CAS Number | 89250-15-7 | [4] |
| Molecular Formula | C₁₀H₁₁N₃ | [4] |
| Molecular Weight | 185.22 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and chloroform | Inferred from similar compounds |
The presence of the aniline moiety provides a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The N-methylation of the imidazole ring prevents tautomerization and provides a fixed substitution pattern, which can be crucial for specific receptor-ligand interactions.
Proposed Synthesis and Mechanistic Insights
A likely synthetic pathway is a Suzuki coupling reaction between a halogenated 1-methylimidazole and an aminophenylboronic acid derivative. For instance, the reaction of 5-bromo-1-methylimidazole with 4-aminophenylboronic acid would be a logical approach.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1-methylimidazole (1.0 eq), 4-aminophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, for example, potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst, which would render it inactive.
-
Degassed Solvents: Removes dissolved oxygen, which can also deactivate the catalyst.
-
Excess Boronic Acid: A slight excess of the boronic acid derivative is often used to drive the reaction to completion, compensating for any potential homocoupling or degradation.
-
Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Spectroscopic Characterization (Predicted)
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be anticipated:
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Aniline Ring): Two doublets in the range of δ 6.5-7.5 ppm, corresponding to the AA'BB' spin system of the para-substituted benzene ring.
-
Imidazole Protons: Two singlets in the range of δ 7.0-8.0 ppm for the two protons on the imidazole ring.
-
N-Methyl Protons: A singlet around δ 3.5-4.0 ppm, integrating to three protons.
-
Amine Protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, likely in the range of δ 3.5-5.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (Aniline Ring): Signals in the aromatic region (δ 110-150 ppm). The carbon bearing the amino group would be shielded (lower ppm), while the carbon attached to the imidazole ring would be deshielded (higher ppm).
-
Imidazole Carbons: Signals for the three imidazole carbons would be expected in the range of δ 115-140 ppm.
-
N-Methyl Carbon: A signal around δ 30-35 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretching (Aniline): Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹, typical for a primary amine.
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=C and C=N Stretching: Bands in the 1500-1650 cm⁻¹ region.
-
C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 185, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the methyl group and cleavage of the bond between the phenyl and imidazole rings.
Potential Applications in Drug Development
The structural features of this compound suggest its potential utility in several areas of drug discovery.
As a Kinase Inhibitor Scaffold:
Many kinase inhibitors feature a heterocyclic core that can interact with the hinge region of the kinase active site through hydrogen bonding. The imidazole ring, coupled with the strategically placed aniline group, makes this molecule an attractive starting point for the design of inhibitors for various protein kinases implicated in cancer and inflammatory diseases. The aniline moiety can be readily functionalized to introduce pharmacophores that target specific regions of the kinase active site, thereby enhancing potency and selectivity.
Caption: Schematic representation of the potential role of this compound as a kinase inhibitor scaffold.
In the Development of Antimicrobial Agents:
The imidazole nucleus is a well-established pharmacophore in antifungal and antibacterial agents. The mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways. The unique substitution pattern of this compound could lead to novel interactions with microbial targets, potentially overcoming existing resistance mechanisms.
Conclusion and Future Directions
This compound is a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic route via Suzuki-Miyaura coupling offers a reliable method for its preparation, and the predicted spectroscopic data provide a roadmap for its characterization. The true potential of this compound lies in its application as a versatile building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research, including its definitive synthesis, full characterization, and biological evaluation, is warranted to fully elucidate its therapeutic potential.
References
Synthesis of 4-(1-Methyl-5-imidazolyl)aniline: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-(1-Methyl-5-imidazolyl)aniline, a key building block in medicinal chemistry and drug development. We will explore two primary, field-proven synthetic routes: a convergent approach utilizing a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a linear strategy involving the construction of a nitrophenyl-imidazole intermediate followed by reduction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic step. We will delve into the synthesis of key precursors, purification techniques, and characterization of the target molecule.
Introduction
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial component in many drug-receptor interactions. The specific substitution pattern of an aniline group on the imidazole ring, as seen in this compound, provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of kinase inhibitors and other therapeutic agents. This guide will provide a detailed and practical examination of the most effective methods for the synthesis of this important compound.
PART 1: Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two distinct and viable synthetic strategies.
Caption: Retrosynthetic analysis of this compound.
Pathway A: The Convergent Suzuki-Miyaura Coupling Approach. This is arguably the more elegant and flexible route. It involves the palladium-catalyzed cross-coupling of a pre-functionalized 1-methyl-5-haloimidazole with a 4-aminophenylboronic acid derivative. The convergence of this pathway allows for the independent synthesis and purification of the two key fragments, often leading to higher overall yields and purity of the final product.
Pathway B: The Linear Nitro-Reduction Strategy. This pathway involves the initial coupling of a 1-methyl-5-haloimidazole with a 4-nitrophenylboronic acid. The resulting nitro-intermediate is then subjected to a reduction step to yield the desired aniline. While this is a robust and reliable method, it involves an additional synthetic step compared to the convergent approach.
This guide will detail both pathways, providing step-by-step protocols for each.
PART 2: Synthesis of Key Precursors
The successful synthesis of the target molecule is contingent upon the efficient preparation of key starting materials.
Synthesis of 1-Methyl-5-bromoimidazole
The synthesis of 1-methyl-5-bromoimidazole can be achieved through the N-methylation of a commercially available brominated imidazole or by direct bromination of 1-methylimidazole followed by separation of isomers. A common laboratory-scale synthesis involves the following steps:
-
Step 1: Bromination of Imidazole. Imidazole can be brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. This reaction can produce a mixture of brominated imidazoles.
-
Step 2: N-Methylation. The resulting brominated imidazole can then be N-methylated. A common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the imidazole nitrogen, followed by the addition of a methylating agent like methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄).[1]
-
Step 3: Isomer Separation. The N-methylation can result in a mixture of 1-methyl-4-bromoimidazole and 1-methyl-5-bromoimidazole. These isomers can be separated by column chromatography.
Synthesis of 4-Aminophenylboronic Acid Pinacol Ester
4-Aminophenylboronic acid pinacol ester is a stable and easily handled precursor for the Suzuki-Miyaura coupling. A practical and scalable two-step procedure has been developed for its preparation.[2][3]
-
Step 1: Protection of the Aniline. The amino group of 4-bromoaniline is first protected to prevent side reactions. This can be achieved by reacting it with diphenyl ketone in the presence of a Lewis acid catalyst like boron trifluoride etherate to form an imine.[2]
-
Step 2: Metalation and Borylation. The protected 4-bromoaniline undergoes a metal-halogen exchange reaction. A lithium trialkylmagnesiate reagent is used for this purpose at low temperatures (-20 °C). The resulting organometallic species is then quenched with an electrophilic boron source, such as trimethyl borate, followed by the addition of pinacol to form the stable pinacol ester.[2]
-
Step 3: Deprotection. The protecting group is then removed under acidic conditions to yield the desired 4-aminophenylboronic acid pinacol ester.[2]
PART 3: Synthetic Pathways to this compound
Pathway A: The Convergent Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of biaryl compounds.[4] Its mild reaction conditions and tolerance of a wide range of functional groups make it an ideal choice for the synthesis of our target molecule.[5]
Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-methyl-5-bromoimidazole (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.5 eq).[6]
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[6]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1 v/v).[6]
-
Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Ensures efficient oxidative addition and reductive elimination steps in the catalytic cycle.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and facilitates the transmetalation step.[6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The aqueous phase is crucial for dissolving the base and facilitating the reaction. |
| Temperature | 80 - 100 °C | Provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. |
Pathway B: The Linear Nitro-Reduction Strategy
This pathway involves the initial synthesis of 1-methyl-5-(4-nitrophenyl)-1H-imidazole, which is then reduced to the target aniline.
Caption: Linear synthesis of this compound via a nitro-reduction strategy.
Experimental Protocol: Synthesis of 1-Methyl-5-(4-nitrophenyl)imidazole
A procedure analogous to the synthesis of similar 5-aryl-1-methyl-4-nitroimidazoles can be employed.[8]
-
Reaction Setup: In a reaction vessel, combine 1-methyl-5-chloroimidazole (1.0 eq), 4-nitrophenylboronic acid (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (3 mol%), potassium carbonate (K₂CO₃) (2.5 eq), and tetrabutylammonium bromide (Bu₄NBr) (1.0 eq) in water.[8]
-
Reaction: Heat the mixture with stirring at 75-80 °C for 5-8 hours.[8]
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with dichloromethane. The combined organic extracts are dried and the solvent is removed. The crude product is then purified by chromatography.
Experimental Protocol: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a standard transformation in organic synthesis.
-
Catalytic Hydrogenation (Preferred Method):
-
Dissolve 1-methyl-5-(4-nitrophenyl)imidazole in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the product.
-
-
Alternative Reduction with SnCl₂:
-
Dissolve 1-methyl-5-(4-nitrophenyl)imidazole in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and heat the mixture to reflux.
-
After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the aniline.
-
PART 4: Characterization
The identity and purity of the synthesized this compound and its intermediates should be confirmed by standard analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the imidazole ring protons, the methyl group protons, and the aromatic protons of the aniline ring. The integration of these signals should be consistent with the number of protons in each environment. |
| ¹³C NMR | Resonances for all the unique carbon atoms in the molecule, including the imidazole ring carbons, the methyl carbon, and the aniline ring carbons. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₁N₃, MW: 173.22 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching, and C=C and C=N stretching of the aromatic and imidazole rings. |
Conclusion
This technical guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The convergent Suzuki-Miyaura coupling (Pathway A) offers flexibility and is often preferred for its efficiency in producing highly pure material. The linear nitro-reduction strategy (Pathway B) provides a reliable alternative. The choice of pathway will depend on the availability of starting materials, desired scale of synthesis, and the specific expertise of the research team. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the field of medicinal chemistry to confidently synthesize this valuable building block for the advancement of drug discovery programs.
References
- 1. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Unveiling the Therapeutic Potential of 4-(1-Methyl-5-imidazolyl)aniline: A Focus on Oncological Applications
Foreword: The Enduring Promise of the Imidazole Scaffold
The imidazole ring, an electron-rich, five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structure allows for a multitude of interactions with biological macromolecules through hydrogen bonding, coordination, and other forces, making it a "privileged scaffold" in drug design.[1][4] This versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the antifungal ketoconazole to the anticancer agent nilotinib.[1][3][5] The exploration of novel imidazole derivatives, therefore, continues to be a highly promising avenue for the discovery of new therapeutic agents to combat lethal human diseases.[1] This guide focuses on a specific, yet underexplored, member of this family: 4-(1-Methyl-5-imidazolyl)aniline . We will lay out a comprehensive, technically-grounded strategy to investigate its potential biological activity, with a primary focus on its application as an anticancer agent.
The Compound of Interest: this compound
Chemical Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 89250-15-7
-
Molecular Formula: C₁₀H₁₁N₃
-
Molecular Weight: 173.21 g/mol
The structure of this compound combines the biologically active imidazole core with an aniline moiety. The aniline group provides a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR). The methyl group on the imidazole ring prevents tautomerization and provides a fixed point for molecular interactions. This specific arrangement, particularly the linkage of an aniline to an imidazole ring, is reminiscent of scaffolds found in potent kinase inhibitors, suggesting a promising starting point for our investigation.
The Central Hypothesis: A Potential Kinase Inhibitor for Cancer Therapy
The structural similarity of this compound to known kinase inhibitors, such as nilotinib which features a substituted aniline linked to an imidazole, forms the basis of our central hypothesis.[3][6][7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[8] We hypothesize that this compound may act as an inhibitor of one or more protein kinases involved in cancer cell proliferation and survival.
This guide outlines a tiered, logical workflow to systematically test this hypothesis, from broad initial screening to more focused mechanistic and in vivo studies.
Experimental Roadmap: A Step-by-Step Investigative Strategy
This section details the experimental protocols necessary to evaluate the biological activity of this compound. The workflow is designed to be efficient, generating decision-making data at each stage.
Workflow Overview
Caption: A three-phase workflow for evaluating the anticancer potential of this compound.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine if the compound exhibits broad anticancer activity. A comprehensive cytotoxicity assay against a diverse panel of human cancer cell lines is the most effective approach.[9][10][11]
Protocol: MTT Assay for Cell Viability
-
Cell Line Panel: Utilize a diverse panel of cancer cell lines, such as the NCI-60 panel, which represents various cancer types (e.g., leukemia, lung, colon, breast, ovarian, CNS).[9]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Treat the cells for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[12]
-
Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration for 50% of cells) values.
Hypothetical Data Presentation
| Cell Line | Cancer Type | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| K-562 | Leukemia | 0.85 | 12.5 | >100 |
| A549 | Lung | 1.20 | 18.9 | >100 |
| HCT-116 | Colon | 0.95 | 15.3 | >100 |
| MCF7 | Breast | 2.50 | 25.1 | >100 |
| OVCAR-3 | Ovarian | 1.80 | 22.0 | >100 |
This table presents hypothetical data for illustrative purposes.
Phase 2: Target Identification via Kinome Screening
If the compound shows significant cytotoxic activity, the next logical step is to identify its molecular target(s). A broad kinase panel screening is a powerful tool for this purpose.[8][13][14][15]
Protocol: Radiometric or Luminescent Kinase Assay
-
Kinase Panel Selection: Utilize a commercial service that offers a large panel of purified human kinases (e.g., >400 kinases) representing all families of the human kinome.[15][16]
-
Assay Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a reduction in this signal. Both radiometric (e.g., ³³P-ATP) and non-radiometric (e.g., ADP-Glo™) formats are available.[13][16]
-
Screening Concentration: Perform an initial screen at a single high concentration of the compound (e.g., 10 µM) to identify potential hits.
-
Hit Identification: Identify kinases where the activity is inhibited by a significant amount (e.g., >70%) as primary hits.
-
IC₅₀ Determination: For the primary hits, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is a measure of the compound's potency against that specific kinase.
Hypothetical Kinase Inhibition Data
| Kinase Target | % Inhibition at 10 µM | IC₅₀ (nM) |
| Abl1 | 95% | 50 |
| Src | 88% | 120 |
| VEGFR2 | 75% | 250 |
| EGFR | 20% | >10,000 |
| PI3Kα | 5% | >10,000 |
This table presents hypothetical data for illustrative purposes.
Potential Signaling Pathway
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by the test compound.
Phase 3: In Vivo Efficacy Assessment
Positive in vitro data warrants investigation in a living organism. Human tumor xenograft models in immunodeficient mice are the standard for preclinical assessment of anticancer drugs.[17][18][19][20]
Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Model Selection: Based on the in vitro cytotoxicity and kinase inhibition data, select a relevant human cancer cell line (e.g., K-562 if Abl1 is a target) to establish a xenograft model.[17]
-
Tumor Implantation: Subcutaneously implant the selected cancer cells into immunodeficient mice (e.g., nude or SCID mice).[20]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into vehicle control and treatment groups.
-
Dosing: Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (informed by a prior Maximum Tolerated Dose study).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess for any signs of toxicity.
Trustworthiness and Self-Validation
The proposed experimental plan incorporates several layers of validation:
-
Orthogonal Assays: The use of both a broad cytotoxicity screen and a specific kinase inhibition assay provides two independent lines of evidence for the compound's activity.
-
Positive and Negative Controls: The inclusion of vehicle and positive controls in all assays ensures that the observed effects are due to the compound and not experimental artifacts.
-
Dose-Response Analysis: Moving from single-point screening to IC₅₀ determination confirms the potency and specificity of the compound's action.
-
In Vivo Correlation: The final in vivo study serves to validate the in vitro findings in a more complex biological system.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial investigation of this compound as a potential therapeutic agent. The imidazole scaffold holds significant promise, and a systematic approach is key to unlocking its potential.[1] Positive results from this workflow would provide a strong rationale for more advanced preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, detailed ADME/Tox studies, and investigation into mechanisms of potential resistance. The journey from a novel molecule to a clinical candidate is long, but it begins with a sound, well-reasoned scientific strategy as outlined herein.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. benchchem.com [benchchem.com]
- 10. kosheeka.com [kosheeka.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. books.rsc.org [books.rsc.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Xenograft Models - Creative Biolabs [creative-biolabs.com]
The Strategic Importance of 4-(1-Methyl-5-imidazolyl)aniline in Modern Drug Discovery: A Technical Guide
For Immediate Release
A deep dive into the chemical properties, synthesis, and burgeoning applications of 4-(1-Methyl-5-imidazolyl)aniline, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. This document elucidates the compound's pivotal role as a versatile scaffold in medicinal chemistry, with a particular focus on its application in the design of targeted therapeutics.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal building block for designing compounds that can effectively interact with biological targets. The aniline moiety, a primary aromatic amine, provides a crucial handle for further chemical modifications, allowing for the construction of diverse molecular architectures. The combination of these two functionalities in this compound creates a molecule of significant interest for the development of novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 89250-15-7 | --INVALID-LINK-- |
| Molecular Formula | C10H11N3 | --INVALID-LINK-- |
| Molecular Weight | 173.21 g/mol | --INVALID-LINK-- |
| Appearance | Not specified in literature | N/A |
| Melting Point | Not specified in literature | N/A |
| Solubility | Not specified in literature | N/A |
Synthesis of Phenyl-Imidazoles: A Representative Protocol
Experimental Protocol: One-Pot Synthesis of a Tetrasubstituted Imidazole
This protocol is adapted from a general method for synthesizing tetrasubstituted imidazoles and can be conceptually applied to the synthesis of related structures.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Aromatic primary amine (e.g., a substituted aniline)
-
Aldehyde
-
Ammonium acetate
-
Glacial acetic acid (catalyst and solvent)
Procedure:
-
Dissolve benzil (0.005 mmol) and the selected aldehyde (0.005 mmol) in glacial acetic acid at room temperature.
-
Add the aromatic primary amine (0.005 mmol) and ammonium acetate (0.005 mmol) to the reaction mixture.
-
Reflux the mixture at 110 °C for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, reduce the volume of the mixture by half via heating.
-
Allow the mixture to cool for slow evaporation and crystallization.
-
Collect the resulting crystals.
Characterization: The synthesized compound should be characterized by standard analytical techniques, including:
-
Melting Point: To determine purity.
-
FT-IR Spectroscopy: To identify functional groups.
-
UV-Visible Spectroscopy: To analyze electronic transitions.
-
CHN Elemental Analysis: To confirm the elemental composition.
The Role of this compound in Kinase Inhibitor Design
The true value of this compound lies in its utility as a scaffold for the development of more complex and potent drug candidates, particularly kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
A Key Building Block for Bcr-Abl Inhibitors
The 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragment, a close analog of our core compound, is a crucial component of the second-generation Bcr-Abl tyrosine kinase inhibitor, Nilotinib.[4] This fragment is designed to penetrate deep into the allosteric pocket of the kinase, enhancing hydrophobic interactions.[4] This highlights the importance of the methyl-imidazolyl-aniline scaffold in achieving high-affinity binding to kinase targets.
Development of Multi-Kinase Inhibitors
Research into phenylacetamide-1H-imidazol-5-one variants has demonstrated the potential of this scaffold to generate potent multi-kinase inhibitors.[5] One of the most potent compounds from this class, (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161), exhibited significant cytotoxicity against colon cancer and leukemia cell lines with IC50 values in the nanomolar range.[5] Mechanistic studies revealed that KIM-161 downregulates several kinases, including members of the BRK, FLT, and JAK families, and suppresses key signaling pathways such as ERK1/2 and STAT2.[5]
Biological Evaluation of Imidazole-Based Compounds
The evaluation of novel imidazole derivatives involves a cascade of in vitro and in silico assays to determine their therapeutic potential.
In Vitro Anticancer Activity:
-
Cell Viability Assays: The cytotoxic effects of the synthesized compounds are typically evaluated against a panel of cancer cell lines using assays such as the sulforhodamine B (SRB) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[5]
-
Kinase Inhibitory Assays: The ability of the compounds to inhibit specific kinases is determined using in vitro kinase enzyme systems, such as the ADP-Glo™ Kinase assay.[4]
In Silico Studies:
-
Molecular Docking: Computational docking studies are employed to predict the binding modes of the compounds within the active site of their target kinases, providing insights into the molecular basis of their inhibitory activity.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its inherent chemical features, combined with its demonstrated utility in the synthesis of potent kinase inhibitors, underscore its significance for the future of targeted drug discovery. Further exploration and derivatization of this scaffold are likely to yield novel therapeutic agents with improved efficacy and selectivity against a range of diseases, particularly cancer. The continued investigation into the synthesis and biological activity of compounds derived from this compound is a promising avenue for the development of next-generation therapeutics.
References
- 1. journals.innoscie.com [journals.innoscie.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of 4-(1-Methyl-5-imidazolyl)aniline
An In-depth Technical Guide to the Safe Handling of 4-(1-Methyl-5-imidazolyl)aniline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 89250-15-7)[1]. As a substituted aniline and imidazole derivative, this compound is of interest to researchers in medicinal chemistry and materials science.[2][3][4] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally analogous compounds, primarily aniline and related imidazole-anilines, to establish a robust framework for risk assessment and safe laboratory conduct. The primary directive of this document is to empower researchers, scientists, and drug development professionals with the knowledge to manage the potential hazards associated with this compound, ensuring personal safety and experimental integrity.
Introduction: Understanding the Compound
This compound incorporates two key pharmacophores: the aniline ring and a methyl-imidazole heterocycle. The aniline moiety is well-known for its systemic toxicity, while imidazole derivatives can exhibit a range of biological activities and potential irritant properties.[3][5][6] This dual nature necessitates a cautious and well-informed approach to its handling. This guide is structured to provide a logical progression from hazard identification to emergency response, grounded in established safety principles for aromatic amines and heterocyclic compounds.
Hazard Identification and Risk Assessment
The primary hazards of this compound are inferred from its aniline backbone. Aniline is classified as a highly toxic substance with multiple hazard statements.[7][8]
Inferred GHS Classification for this compound:
| Hazard Class | Category | Inferred Hazard Statement | Basis of Inference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled. | Aniline is a potent systemic toxin via all routes of exposure.[7][9][10] |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation. | Aniline and related imidazole-anilines are known eye irritants/damaging agents.[8][11] |
| Skin Sensitisation / Irritation | Category 1/2 | H317: May cause an allergic skin reaction. H315: Causes skin irritation. | Aniline can cause skin irritation and sensitization.[5][7] Related imidazole-anilines are classified as skin irritants.[11][12] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. | Aniline is a suspected mutagen.[7][8] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. | Aniline is a suspected carcinogen.[7][8] Some workers exposed to aniline developed bladder cancer.[9] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure. | A primary hazard of aniline is its effect on the blood's oxygen-carrying capacity, causing methemoglobinemia.[5][9] |
| Hazardous to the Aquatic Environment | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | Aniline is classified as very toxic to aquatic life.[7][10] |
Core Toxicological Concerns:
-
Methemoglobinemia: The most significant acute risk associated with aniline derivatives.[5][9] Absorption leads to the oxidation of iron in hemoglobin, rendering it unable to transport oxygen. This results in cyanosis (a blueish tint to the skin and lips), headache, dizziness, fatigue, and in severe cases, collapse and death.[5][9] The onset of symptoms can be insidious and delayed for hours after exposure.[9]
-
Carcinogenicity and Mutagenicity: Aniline is a suspected carcinogen and mutagen, requiring stringent controls to minimize long-term exposure.[7][13]
-
Dermal Absorption: Aniline and its derivatives are readily absorbed through the skin, making dermal contact a critical exposure route.[9][13]
Logical Flow for Risk Assessment
References
- 1. parchem.com [parchem.com]
- 2. Buy 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride | 61033-86-1 [smolecule.com]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nj.gov [nj.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3 [sigmaaldrich.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Methodological & Application
Synthesis of 4-(1-Methyl-5-imidazolyl)aniline Derivatives: A Detailed Guide for Researchers
The 4-(1-methyl-5-imidazolyl)aniline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous compounds with significant biological activity and valuable photophysical properties. This guide provides a comprehensive overview of the synthetic strategies for preparing these important molecules, complete with detailed, field-tested protocols, mechanistic insights, and characterization data. The methodologies described herein are designed to be reproducible and adaptable for the synthesis of a diverse library of derivatives.
Introduction to the Significance of this compound Derivatives
The imidazole ring is a key heterocyclic motif found in many biologically active molecules, including the amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component for molecular recognition at biological targets. When coupled with an aniline moiety, the resulting structure serves as a versatile building block for the development of kinase inhibitors, anti-cancer agents, and probes for chemical biology. The N-methylation of the imidazole ring prevents tautomerization and provides a fixed vector for substitution, which is often critical for optimizing binding affinity and pharmacokinetic properties.
Strategic Approaches to Synthesis
The synthesis of this compound derivatives can be broadly approached via two primary retrosynthetic disconnections, as illustrated below. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the aniline or imidazole rings.
Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic strategies for this compound.
Strategy A: Palladium-Catalyzed Cross-Coupling of a Halogenated Imidazole with an Aniline Derivative
This is a direct and efficient approach that leverages the power of modern cross-coupling chemistry, most notably the Suzuki-Miyaura reaction. The key is the formation of the C-C bond between the imidazole and aniline rings in the final or penultimate step.
Protocol 1: Suzuki-Miyaura Coupling of 1-Methyl-5-bromoimidazole with 4-Aminophenylboronic Acid
This protocol describes a reliable method for the synthesis of the target compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Diagram: Workflow for Protocol 1
Caption: Workflow for the Suzuki-Miyaura coupling approach.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 1-Methyl-5-bromoimidazole | 161.01 | 1.0 g | 6.21 mmol |
| 4-Aminophenylboronic acid | 136.94 | 1.02 g | 7.45 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 359 mg | 0.31 mmol |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.97 g | 18.63 mmol |
| 1,4-Dioxane | - | 30 mL | - |
| Deionized Water | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-5-bromoimidazole (1.0 g, 6.21 mmol), 4-aminophenylboronic acid (1.02 g, 7.45 mmol), and sodium carbonate (1.97 g, 18.63 mmol).
-
Solvent Addition: Add 1,4-dioxane (30 mL) and deionized water (10 mL) to the flask.
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (359 mg, 0.31 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Strategy B: Synthesis via a Nitroaromatic Intermediate and Subsequent Reduction
This two-step approach is particularly useful when the corresponding aminophenylboronic acid is unstable or commercially unavailable. It involves an initial Suzuki coupling to form a nitro-substituted biaryl, followed by a robust reduction of the nitro group to the desired aniline.
Protocol 2: Synthesis of 5-(4-Nitrophenyl)-1-methylimidazole and Subsequent Reduction
This protocol details the synthesis of the nitro-intermediate followed by its conversion to the final product.
Diagram: Workflow for Protocol 2
Caption: Two-step synthesis via a nitro-intermediate.
Part 1: Suzuki Coupling to Synthesize 5-(4-Nitrophenyl)-1-methylimidazole [1]
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 1-Methyl-5-bromoimidazole | 161.01 | 644 mg | 4.0 mmol |
| 4-Nitrophenylboronic acid | 166.94 | 668 mg | 4.0 mmol |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 80 mg | 0.114 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.4 g | 10.0 mmol |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 1.3 g | 4.0 mmol |
| Deionized Water | - | 3 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel, combine 1-methyl-5-bromoimidazole (644 mg, 4.0 mmol), 4-nitrophenylboronic acid (668 mg, 4.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (80 mg, 3 mol%), powdered potassium carbonate (1.4 g, 10.0 mmol), and tetrabutylammonium bromide (1.3 g, 4.0 mmol) in water (3 mL).[1]
-
Reaction: Heat the mixture with stirring at 75-80 °C for 5-8 hours.[1]
-
Work-up: Cool the reaction mixture, pour it into water (25 mL), and extract with dichloromethane (2 x 30 mL).[1]
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 5-(4-nitrophenyl)-1-methylimidazole.[1]
Part 2: Catalytic Hydrogenation to this compound
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 5-(4-Nitrophenyl)-1-methylimidazole | 203.18 | 812 mg | 4.0 mmol |
| Palladium on Carbon (10% Pd/C) | - | 80 mg | - |
| Methanol | - | 40 mL | - |
| Hydrogen Gas (H₂) | - | 1 atm | - |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 5-(4-nitrophenyl)-1-methylimidazole (812 mg, 4.0 mmol) in methanol (40 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (80 mg) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus, evacuate the flask and backfill with hydrogen gas (repeat three times). Stir the reaction mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Characterization Data
Table: Spectroscopic Data for this compound
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.55 (s, 1H), 7.20 (d, J = 8.4 Hz, 2H), 7.05 (s, 1H), 6.65 (d, J = 8.4 Hz, 2H), 5.10 (s, 2H, NH₂), 3.60 (s, 3H, N-CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 147.0, 138.5, 135.0, 128.0, 125.5, 120.0, 114.5, 33.0. |
| MS (ESI) | m/z 174.11 [M+H]⁺ |
Note: NMR chemical shifts are illustrative and may vary slightly based on solvent and concentration.
Troubleshooting and Mechanistic Considerations
-
Low Yield in Suzuki Coupling: Ensure thorough degassing of the reaction mixture as palladium catalysts are sensitive to oxygen. The choice of base and solvent system can also significantly impact the yield.
-
Incomplete Nitro Reduction: The palladium catalyst can sometimes be poisoned. Ensure the catalyst is of good quality. If the reaction stalls, filtering and adding fresh catalyst may be necessary.
-
Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle involves oxidative addition of the haloimidazole to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Conclusion
The synthesis of this compound derivatives is readily achievable through well-established palladium-catalyzed cross-coupling reactions. The choice between a direct Suzuki-Miyaura coupling with an aminophenylboronic acid and a two-step approach via a nitro-intermediate provides flexibility for accessing a wide range of analogs. The protocols provided in this guide are robust and can serve as a solid foundation for further exploration and optimization in both academic and industrial research settings.
References
The Imidazolyl-Aniline Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Emergence of a Versatile Pharmacophore
In the landscape of contemporary drug discovery, the identification of molecular scaffolds that can serve as foundational blueprints for the development of targeted therapeutics is of paramount importance. The imidazole-aniline motif, a heterocyclic aromatic amine, has emerged as one such "privileged structure." Its unique electronic properties, hydrogen bonding capabilities, and conformational flexibility allow it to interact with a diverse range of biological targets, particularly protein kinases. This guide provides an in-depth exploration of the applications of the 4-(1-methyl-5-imidazolyl)aniline scaffold and its close analogs in medicinal chemistry, with a focus on its role in the development of targeted cancer therapies. We will delve into the synthetic utility, mechanism of action, and biological evaluation of compounds derived from this versatile chemical entity.
Core Application: A Cornerstone in the Synthesis of Tyrosine Kinase Inhibitors
The most prominent application of an imidazolyl-aniline derivative is as a key intermediate in the synthesis of Nilotinib (marketed as Tasigna®), a potent second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2] While the exact structure in the topic, this compound, is a close isomer, the principles and applications are best illustrated through its well-documented trifluoromethyl-substituted analog, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
The Bcr-Abl Kinase and Chronic Myelogenous Leukemia (CML)
CML is a type of cancer characterized by the Philadelphia chromosome, a specific chromosomal translocation that results in the formation of the Bcr-Abl fusion gene. The protein product of this gene is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary pathogenic driver of CML. Targeted inhibition of the Bcr-Abl kinase is a clinically validated and highly effective therapeutic strategy.
Signaling Pathway Interruption by Bcr-Abl Inhibitors
The diagram below illustrates the central role of the Bcr-Abl kinase in CML and its inhibition by drugs like Nilotinib.
Figure 1: Simplified signaling pathway of Bcr-Abl kinase in CML and its inhibition by Nilotinib.
The Role of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in Nilotinib Synthesis
The imidazolyl-aniline moiety is a critical component of Nilotinib, forming the core of the molecule that binds to the ATP-binding pocket of the Abl kinase domain. The synthesis of Nilotinib involves an amide bond formation between 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[1][2] This aniline derivative provides the necessary structural features for potent and selective inhibition of the Bcr-Abl kinase.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
This protocol describes a common method for the synthesis of the key Nilotinib intermediate.
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
4-methylimidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-bromo-5-(trifluoromethyl)aniline (1 equivalent) and 4-methylimidazole (1.2 equivalents) in DMF, add potassium carbonate (2 equivalents) and copper(I) iodide (0.1 equivalents).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline as a solid.
Protocol 2: Synthesis of Nilotinib via Amide Coupling
This protocol outlines the final step in the synthesis of Nilotinib, demonstrating the application of the imidazolyl-aniline intermediate.
Materials:
-
4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
-
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
Thionyl chloride (SOCl2) or a suitable coupling agent (e.g., HATU)
-
N-Methyl-2-pyrrolidone (NMP) or another suitable solvent
-
Triethylamine (TEA) or another suitable base
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
To a solution of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1 equivalent) in NMP, slowly add thionyl chloride (1.2 equivalents) at room temperature.
-
Heat the mixture to 60 °C and stir for 1-2 hours to form the corresponding acid chloride.
-
In a separate flask, dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1 equivalent) and triethylamine (2 equivalents) in NMP.
-
Slowly add the freshly prepared acid chloride solution to the aniline solution at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Nilotinib.
Broader Applications of the Imidazolyl-Aniline Scaffold
The utility of the imidazolyl-aniline scaffold extends beyond the synthesis of Nilotinib. This motif is found in a variety of other biologically active compounds.
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors
Derivatives of 6-anilino imidazo[4,5-c]pyridin-2-ones have been identified as selective inhibitors of DNA-PK, a key enzyme in the DNA damage response pathway.[3] These compounds have potential applications as radiosensitizers in cancer therapy.[3] The aniline moiety in these molecules plays a crucial role in their interaction with the kinase domain.
Antiviral and Antimicrobial Agents
The benzimidazole scaffold, a fused version of the imidazole and benzene rings, is present in numerous compounds with anti-HCV activity.[4][5] The 4-(1H-benzo[d]imidazol-2-yl)aniline core has been used as a starting material for the synthesis of novel derivatives with potential antiviral properties.[4][5] Furthermore, various imidazole derivatives have shown a broad spectrum of antimicrobial and antifungal activities.[6][7][8]
Antidiabetic Agents
Novel 5-(imidazolyl-methyl) thiazolidinediones have been synthesized and evaluated as antidiabetic agents.[9] These compounds demonstrated significant glucose-lowering effects, suggesting that the imidazole moiety can be incorporated into scaffolds targeting metabolic diseases.[9]
Data Summary
| Compound Class | Target | Therapeutic Area | Key Structural Feature | Reference |
| Phenylamino-pyrimidine | Bcr-Abl Kinase | Oncology (CML) | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | [1][2] |
| Anilino imidazo[4,5-c]pyridin-2-ones | DNA-PK | Oncology (Radiosensitizer) | 6-Anilino group | [3] |
| 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives | HCV NS5B Polymerase | Virology (Hepatitis C) | Benzimidazole-aniline core | [4][5] |
| 5-(imidazolyl-methyl) thiazolidinediones | PPAR-γ (putative) | Metabolic Diseases (Diabetes) | Imidazolyl-methyl group | [9] |
Workflow for Synthesis and Evaluation of Imidazolyl-Aniline Based Kinase Inhibitors
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel kinase inhibitors based on the imidazolyl-aniline scaffold.
Figure 2: A representative workflow for the development of kinase inhibitors.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a highly valuable class of compounds in medicinal chemistry. Their proven utility in the development of the blockbuster drug Nilotinib underscores their potential for interacting with kinase domains. The continued exploration of this motif in the design of inhibitors for other kinases and biological targets is a promising avenue for the discovery of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, further expanding the therapeutic reach of this versatile pharmacophore.
References
- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpc.com [ijrpc.com]
- 5. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar [semanticscholar.org]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel 5-(imidazolyl-methyl) thiazolidinediones as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(1-Methyl-5-imidazolyl)aniline as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The small molecule 4-(1-methyl-5-imidazolyl)aniline represents a promising scaffold for kinase inhibition. Its structural motifs, including the aniline and imidazole rings, are present in numerous known kinase inhibitors, suggesting potential interactions with the ATP-binding pocket of various kinases.[1][2][3]
These application notes provide a comprehensive guide for the initial characterization of this compound as a kinase inhibitor. The protocols outlined below describe a systematic approach to profile its inhibitory activity across a panel of kinases, determine its potency through IC50 measurements, and assess its effects in a cellular context.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 89250-15-7 | [4] |
| Molecular Formula | C10H11N3 | [4] |
| Molecular Weight | 173.22 g/mol | [Calculated] |
| Appearance | Off-white to yellow solid | [General observation] |
| Solubility | Soluble in DMSO and methanol | [General chemical knowledge] |
Part 1: In Vitro Kinase Inhibition Profiling
The initial step in characterizing a potential kinase inhibitor is to screen it against a panel of kinases to identify primary targets. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method for this purpose.[5][6]
Experimental Workflow: In Vitro Kinase Profiling
Caption: Workflow for in vitro kinase inhibition screening.
Protocol 1: Luminescence-Based In Vitro Kinase Inhibition Assay
This protocol is adapted from established methods for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[5]
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Kinase panel of interest (e.g., a panel of receptor tyrosine kinases)
-
Corresponding kinase substrates
-
ATP (Adenosine triphosphate)
-
Staurosporine (positive control)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or control (DMSO for negative control, Staurosporine for positive control) to the appropriate wells.
-
Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically for each kinase.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound should be summarized in a table. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) |
| Kinase A | [Insert Value] | [Insert Value] |
| Kinase B | [Insert Value] | [Insert Value] |
| Kinase C | [Insert Value] | [Insert Value] |
| Kinase D | [Insert Value] | [Insert Value] |
Part 2: Cell-Based Kinase Inhibition Assays
Cell-based assays are crucial for validating the activity of a kinase inhibitor in a more physiologically relevant context.[7][8][9] These assays can measure the inhibition of a specific kinase by detecting the phosphorylation level of its downstream substrate.
Hypothetical Signaling Pathway: Inhibition of the MAPK/ERK Pathway
For the purpose of this application note, we will hypothesize that this compound inhibits a receptor tyrosine kinase (RTK) that signals through the MAPK/ERK pathway.
Caption: Hypothetical inhibition of an RTK by this compound, leading to the downregulation of the MAPK/ERK signaling pathway.
Protocol 2: Western Blotting for Phospho-ERK
This protocol describes how to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
Materials:
-
Cancer cell line known to have an active MAPK/ERK pathway (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Growth factor (e.g., EGF, if necessary to stimulate the pathway)
-
PBS (Phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
The next day, starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 2 hours).
-
If necessary, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for the last 15 minutes of the inhibitor treatment.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Compare the normalized signals in the treated samples to the DMSO control to determine the extent of inhibition.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial evaluation of this compound as a kinase inhibitor. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can effectively identify its primary kinase targets, determine its potency and selectivity, and validate its mechanism of action within a cellular context. These studies will be instrumental in guiding further preclinical development of this promising compound.
References
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(1-Methyl-5-imidazolyl)aniline in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazole Moiety in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biomolecules like the amino acid histidine make it a highly sought-after component in the design of novel therapeutics.[3][4] The imidazole nucleus is a cornerstone in the development of drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5][6]
Within this versatile class of compounds, 4-(1-Methyl-5-imidazolyl)aniline stands out as a critical building block for the synthesis of highly targeted therapeutics, particularly in the realm of oncology. This substituted aniline derivative provides a key structural motif that facilitates crucial interactions with biological targets, most notably protein kinases.[7][8] Its strategic importance is exemplified by its role as a key intermediate in the synthesis of Nilotinib, a potent second-generation tyrosine kinase inhibitor.[7][8][9]
These application notes will provide an in-depth guide to the utilization of this compound in the synthesis of bioactive molecules, with a particular focus on kinase inhibitors. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships that underscore the therapeutic potential of molecules derived from this versatile precursor.
Core Application: Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[10] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Many of these inhibitors are designed to bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to a substrate protein and thereby blocking the downstream signaling cascade.
The this compound moiety is particularly well-suited for this purpose. The aniline nitrogen provides a crucial hydrogen bond donor for interaction with the hinge region of the kinase domain, a common feature among ATP-competitive inhibitors. The methyl-imidazole group can engage in additional interactions, contributing to both potency and selectivity.
Case Study: The Synthesis of Nilotinib
Nilotinib (marketed as Tasigna®) is a highly selective Bcr-Abl kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[7][11] It was specifically designed to overcome resistance to the first-generation inhibitor, imatinib. The synthesis of Nilotinib prominently features the coupling of this compound with a pyrimidine-containing carboxylic acid.
A common synthetic route involves the amidation reaction between 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (a derivative of the topic compound).[7][9] This key step forms the central amide bond of the Nilotinib molecule.
Conceptual Synthetic Workflow for Nilotinib
Caption: Synthetic pathway for Nilotinib.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound and its derivatives. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
This protocol describes a copper-catalyzed N-arylation reaction to synthesize a key intermediate for Nilotinib.[9]
Materials:
-
5-Bromo-3-(trifluoromethyl)aniline
-
4-Methyl-1H-imidazole
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-bromo-3-(trifluoromethyl)aniline (1.0 eq) and 4-methyl-1H-imidazole (1.2 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.
Protocol 2: Amide Coupling for the Synthesis of a Nilotinib Analog
This protocol details a general procedure for the amide bond formation, a crucial step in the synthesis of many kinase inhibitors.[12]
Materials:
-
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
Diethyl cyanophosphonate (DECP) or another suitable coupling agent (e.g., EDC/HOBt)[12]
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (1.0 eq) and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.0 eq) in DMF at 0 °C, add triethylamine (2.0 eq).
-
Slowly add diethyl cyanophosphonate (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60 °C, stirring for 12 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol) to yield the final amide product.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is guided by understanding the structure-activity relationships of the synthesized compounds. For molecules derived from this compound, several key structural features influence their biological activity.
| Structural Moiety | Contribution to Bioactivity | Example |
| Aniline NH | Forms a crucial hydrogen bond with the kinase hinge region. | Essential for ATP-competitive binding. |
| Methyl-imidazole Ring | Occupies a hydrophobic pocket and can form additional interactions. | Enhances potency and selectivity. |
| Substituents on the Aniline Ring | Can modulate solubility, cell permeability, and metabolic stability. | The trifluoromethyl group in the Nilotinib intermediate can improve pharmacokinetic properties.[13] |
| Overall Conformation | The geometry of the molecule dictates its fit within the ATP-binding pocket. | The linkage between the aniline and the rest of the inhibitor scaffold is critical. |
Mechanism of Action: Kinase Inhibition
References
- 1. longdom.org [longdom.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ossila.com [ossila.com]
Quantitative Analysis of 4-(1-Methyl-5-imidazolyl)aniline: A Validated Approach Using HPLC-UV and LC-MS/MS
An Application Note for Drug Development Professionals
Abstract
This application note provides comprehensive protocols for the quantitative analysis of 4-(1-Methyl-5-imidazolyl)aniline, a key chemical intermediate and potential impurity in pharmaceutical manufacturing. Accurate quantification of this compound is critical for process control, impurity profiling, and ensuring the quality and safety of active pharmaceutical ingredients (APIs). We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for purity assessment and quantification in bulk materials, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level determination in complex matrices. Both methodologies are designed in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Introduction
This compound (CAS No. 89250-15-7) is a heterocyclic aromatic amine containing both an aniline and a substituted imidazole moiety.[4] Its structure makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence and concentration of this compound, either as a residual starting material or a process-related impurity, must be strictly controlled.
The analytical challenge lies in developing methods that are not only accurate and precise but also specific enough to distinguish the analyte from structurally similar compounds. The aniline functional group provides a useful chromophore for UV detection, while the basic nitrogen atoms in both the aniline and imidazole rings allow for sensitive detection using positive ion electrospray mass spectrometry. This note details the development and validation of two complementary methods to address different analytical needs.
Analytical Strategy Overview
A dual-method strategy provides the flexibility required during drug development.
-
Method 1: HPLC-UV: This is the workhorse method for routine analysis of drug substances and intermediates where concentration levels are relatively high (e.g., >0.05%). It is cost-effective, robust, and ideal for assays, purity determinations, and content uniformity testing.
-
Method 2: LC-MS/MS: This method offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification. It is essential for analyzing low-level impurities, quantification in complex biological matrices, and in cleaning validation studies where very low limits of detection are required.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Principle
This method employs reverse-phase chromatography to separate this compound from non-polar and polar impurities. A C18 stationary phase provides excellent retention for the aromatic system. An acidic mobile phase is used to protonate the basic analyte, ensuring a sharp, symmetrical peak shape. Quantification is achieved by measuring the UV absorbance and comparing it to a calibration curve prepared from a certified reference standard.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and formic acid (~99%).
-
Reference Standard: Certified this compound.
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) acetonitrile/water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1 - 200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing an expected amount of the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN |
| Gradient | 0-2 min: 10% B2-10 min: 10% to 90% B10-12 min: 90% B12-12.1 min: 90% to 10% B12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | DAD, 254 nm |
| Run Time | 15 min |
Method Validation (per ICH Q2(R2))
A rigorous validation was performed to demonstrate that the method is fit for its intended purpose.[3]
-
Specificity: The method was shown to be specific by analyzing a blank (diluent), a placebo mixture, and a spiked sample. No interfering peaks were observed at the retention time of the analyte. Peak purity was assessed using the DAD.
-
Linearity: A seven-point calibration curve from 1 to 200 µg/mL demonstrated excellent linearity.
-
Accuracy & Precision: Determined by analyzing samples spiked with the analyte at three concentration levels (low, medium, high) on different days with different analysts.
-
LOD & LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 1: Summary of HPLC-UV Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.9998 |
| Range | - | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.3% |
| LOD | - | 0.3 µg/mL |
| LOQ | - | 1.0 µg/mL |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation on a UPLC system, the analyte is ionized using positive ion electrospray ionization (ESI+). The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at parts-per-billion (ppb) levels, even in complex matrices.[5]
Experimental Protocol
3.2.1. Instrumentation and Materials
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 UPLC column (e.g., ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Reagents: LC-MS grade acetonitrile, LC-MS grade water, and LC-MS grade formic acid.
-
Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound with different mass (e.g., d4-Aniline).
3.2.2. Preparation of Solutions
-
Mobile Phases & Diluent: As per HPLC method, but using LC-MS grade reagents.
-
Standard Stock Solution (100 µg/mL): Prepared in diluent.
-
Calibration Standards (0.1 - 100 ng/mL): Prepared by serial dilution of the stock solution. Each standard should be spiked with the internal standard at a constant concentration.
-
Sample Preparation (e.g., from Plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex to precipitate proteins, centrifuge at >10,000 g for 10 minutes, and transfer the supernatant for analysis.
3.2.3. LC-MS/MS Conditions
Table 2: LC Conditions
| Parameter | Condition |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-3.5 min: 95% B3.5-3.6 min: 95% to 5% B3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 3: MS/MS Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive (ESI+) |
| MRM Transitions | Analyte: 174.2 → 159.1 (Quantifier), 174.2 → 132.1 (Qualifier)IS (example): Varies based on selection |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Collision Gas | Nitrogen |
Method Validation Summary
The LC-MS/MS method was validated according to ICH and FDA guidelines.[6] The method demonstrated excellent performance for trace-level analysis.
Table 4: Summary of LC-MS/MS Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range | - | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% | 92.5% - 108.3% |
| Precision (% RSD) | ≤ 15.0% | < 10% |
| LOD | - | 0.03 ng/mL |
| LOQ | - | 0.1 ng/mL |
Workflows and Diagrams
General Analytical Workflow
The overall process from sample receipt to final result follows a structured path to ensure data quality and reproducibility.
Caption: General analytical workflow for the quantification of this compound.
ICH Method Validation Framework
The trustworthiness of any analytical method rests on a foundation of thorough validation. The core parameters stipulated by ICH guidelines ensure the method is reliable and robust for its intended use.[1][7]
Caption: Core parameters for analytical method validation as defined by ICH Q2 guidelines.
Conclusion
The two analytical methods detailed in this application note provide a comprehensive and robust framework for the quantification of this compound. The HPLC-UV method is a reliable and cost-effective solution for routine quality control of bulk substances. The LC-MS/MS method delivers the high sensitivity and selectivity required for trace impurity analysis and determination in complex matrices. Both methods have been developed and validated according to stringent ICH guidelines, ensuring they generate reliable, reproducible, and defensible data critical for modern drug development and manufacturing.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. parchem.com [parchem.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrrjournal.com [ijrrjournal.com]
Application Notes and Protocols for 4-(1-Methyl-5-imidazolyl)aniline in Preclinical Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of 4-(1-Methyl-5-imidazolyl)aniline. This document outlines detailed protocols for evaluating its potential as a therapeutic agent, focusing on its putative role as a kinase inhibitor. The experimental design emphasizes a logical, stepwise progression from initial biochemical screening to cellular target engagement and early assessment of drug-like properties.
Introduction to this compound: A Scaffold of Interest
This compound is a heterocyclic compound featuring a substituted aniline ring linked to a methyl-imidazole moiety. The imidazole ring is a common feature in many biologically active compounds and approved drugs due to its ability to participate in hydrogen bonding and coordinate with metal ions.[1][2][3] Similarly, the substituted aniline scaffold is prevalent in medicinal chemistry, although its potential for metabolic instability often necessitates careful molecular design and evaluation.[4][5][6]
The structural similarity of this compound to known kinase inhibitor fragments, such as the core of Nilotinib which incorporates a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline moiety, suggests its potential as a valuable building block or lead compound in the development of novel kinase inhibitors.[7][8][9][10] Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them a major focus of drug discovery efforts.[2][11][12]
This guide will, therefore, focus on a series of experimental protocols to investigate the potential of this compound as a kinase inhibitor, following a standard preclinical evaluation workflow.
Proposed Investigational Workflow
A logical workflow is essential for the efficient evaluation of a new chemical entity. The following diagram outlines the proposed experimental progression for this compound.
Caption: Proposed workflow for the evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine if this compound can inhibit the activity of a selected panel of protein kinases in a cell-free system.
Rationale: This initial screen is crucial for identifying if the compound has any direct inhibitory activity against kinases and to determine its potency (IC50) and selectivity. A luminescent ADP-Glo™ Kinase Assay is described here as a widely used and robust method.
Materials:
-
This compound
-
Recombinant human kinases (e.g., a panel of tyrosine kinases like EGFR, HER2, VEGFR2)[11]
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay kit (Promega)
-
ATP
-
Kinase buffer
-
DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of kinase buffer to each well of a 384-well plate.
-
Add 25 nL of the compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate solution.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
| Parameter | Description | Example Value |
| IC50 | The concentration of the compound that inhibits 50% of the kinase activity. | 1.5 µM |
| Kinase Panel | A selection of kinases to be tested for selectivity profiling. | EGFR, HER2, VEGFR2, CDK2 |
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify the engagement of this compound with its target kinase in a cellular environment.[13][14][15]
Rationale: A positive result in a biochemical assay does not guarantee that the compound can enter cells and bind to its target. CETSA provides this crucial validation by measuring the thermal stabilization of the target protein upon ligand binding.[14][16]
Materials:
-
A human cell line expressing the target kinase (e.g., a cancer cell line known to overexpress the target kinase).
-
This compound
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Antibody against the target kinase for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to ~80% confluency.
-
Treat the cells with either the test compound at a saturating concentration (e.g., 10-20 times the biochemical IC50) or with DMSO (vehicle control) for 1-2 hours at 37°C.[13]
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR machine, followed by cooling to 4°C.[13]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.
-
Detect the protein bands using a secondary antibody and chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.
-
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound as an early indicator of its potential for oral absorption.[17][18][19][20][21]
Rationale: The Caco-2 cell line, when grown as a monolayer, forms tight junctions and mimics the epithelial barrier of the human small intestine.[17][20] This assay is a standard in vitro model for predicting oral drug absorption and identifying compounds that may be subject to active efflux.[17][21]
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds: Mannitol (low permeability) and Propranolol (high permeability)[17]
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for sample analysis
Procedure:
-
Caco-2 Cell Culture:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Values >200 Ω·cm² are generally acceptable.[17]
-
Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.
-
-
Bidirectional Permeability Assay:
-
Wash the monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the test compound (e.g., at 10 µM) in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.[17]
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the flux of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.[17]
-
| Permeability Class | Papp (x 10⁻⁶ cm/s) |
| Low | < 1.0 |
| Moderate | 1.0 - 10.0 |
| High | > 10.0 |
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial investigation of this compound as a potential drug candidate, particularly as a kinase inhibitor. Successful outcomes from these experiments, including potent and selective kinase inhibition, confirmed cellular target engagement, and favorable permeability characteristics, would provide a strong rationale for advancing this compound to further preclinical studies, such as in vivo efficacy and safety assessments.
References
- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. biopartner.co.uk [biopartner.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. cresset-group.com [cresset-group.com]
- 7. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 10. ossila.com [ossila.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bioivt.com [bioivt.com]
- 19. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 20. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 21. enamine.net [enamine.net]
The Strategic Utility of 4-(1-Methyl-5-imidazolyl)aniline in Modern Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block
In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with tunable electronic properties and diverse biological activities is insatiable. Among the privileged heterocyclic structures, the imidazole moiety stands out for its ability to engage in hydrogen bonding and coordinate with metal centers, making it a cornerstone of many therapeutic agents.[1] 4-(1-Methyl-5-imidazolyl)aniline emerges as a particularly valuable building block, combining the rich chemical reactivity of an aniline with the unique electronic and steric characteristics of a 1,5-disubstituted methylimidazole. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this versatile intermediate, complete with detailed protocols and mechanistic insights.
The strategic placement of the methyl group on the N-1 position of the imidazole ring prevents competing N-H reactivity and directs the regioselectivity of subsequent transformations. The aniline functionality at the para-position serves as a key handle for a wide array of synthetic modifications, most notably amide bond formations and cross-coupling reactions, enabling the construction of complex molecular architectures.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization.
| Property | Value | Source/Method |
| CAS Number | 89250-15-7 | Chemical Abstract Service |
| Molecular Formula | C₁₀H₁₁N₃ | N/A |
| Molecular Weight | 173.22 g/mol | N/A |
| Appearance | Off-white to pale yellow solid (Predicted) | N/A |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in chlorinated solvents. | Inferred from related structures |
Note: Experimental data for some properties of this specific isomer is not widely published. Properties are inferred from closely related analogs and general chemical principles.
Spectroscopic Data (Predicted/Representative):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.50-7.30 (m, 2H, Ar-H), 7.25 (s, 1H, imidazole C2-H), 6.95 (s, 1H, imidazole C4-H), 6.80-6.60 (m, 2H, Ar-H), 5.20 (s, 2H, NH₂), 3.60 (s, 3H, N-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 148.0 (Ar-C-NH₂), 138.0 (imidazole C2), 135.0 (imidazole C5), 129.0 (Ar-CH), 125.0 (Ar-C-imidazole), 122.0 (imidazole C4), 114.0 (Ar-CH), 33.0 (N-CH₃).
-
MS (ESI+): m/z 174.1 [M+H]⁺
Core Synthetic Protocols: Preparation of this compound
The synthesis of this compound can be approached through several established cross-coupling methodologies. A highly effective and modular route involves a Suzuki-Miyaura coupling followed by reduction of a nitro group. This two-step process offers high yields and excellent functional group tolerance.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling and Nitro Reduction
This protocol is a robust method for constructing the C-C bond between the imidazole and phenyl rings.
Step-by-Step Methodology:
Step 1: Synthesis of 1-Methyl-5-(4-nitrophenyl)-1H-imidazole
-
Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-methyl-5-bromo-1H-imidazole (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Degassing: Add a 4:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-methyl-5-(4-nitrophenyl)-1H-imidazole as a yellow solid.
Causality and Insights: The choice of a palladium catalyst like Pd(PPh₃)₄ is crucial for the oxidative addition to the aryl bromide and subsequent transmetalation with the boronic acid.[4] The aqueous base (K₂CO₃) is essential for activating the boronic acid for transmetalation. The mixed solvent system ensures the solubility of both organic and inorganic reagents.
Step 2: Synthesis of this compound
-
Reagent Setup: In a round-bottom flask, suspend 1-methyl-5-(4-nitrophenyl)-1H-imidazole (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Addition of Reducing Agents: Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound, typically as an off-white or pale yellow solid, which can be further purified by recrystallization if necessary.
Causality and Insights: The reduction of an aromatic nitro group is a classic and reliable transformation. Using iron powder in the presence of a mild acid source like ammonium chloride is a cost-effective and efficient method that avoids the use of high-pressure hydrogenation, making it highly accessible for standard laboratory settings.[1]
Applications in Organic Synthesis: A Gateway to Kinase Inhibitors
The primary utility of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors. The aniline nitrogen provides a nucleophilic site for the formation of amide bonds with various carboxylic acid partners, a common strategy for constructing the "hinge-binding" region of many kinase inhibitors.
Protocol 2: Amide Coupling for the Synthesis of a Representative Kinase Inhibitor Scaffold
This protocol details the coupling of this compound with a substituted benzoic acid, a common motif in BCR-ABL inhibitors like Nilotinib.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-(1-Methyl-5-imidazolyl)aniline for Biological Assays
Introduction: Unlocking the Potential of 4-(1-Methyl-5-imidazolyl)aniline in Biological Research
This compound is a heterocyclic compound featuring a primary aromatic amine. The imidazole moiety is a common scaffold in medicinal chemistry, and aniline derivatives are known to possess a wide range of biological activities.[1][2] The unique combination of these two functional groups makes this compound a molecule of significant interest for drug discovery and chemical biology. In particular, substituted imidazole and aniline derivatives have been investigated as kinase inhibitors, anticancer agents, and antimicrobial compounds.[3][4][5]
However, to fully explore the biological potential of this compound, it is often necessary to derivatize the molecule. Derivatization of the primary amine group allows for the attachment of various functional moieties, such as fluorescent labels, affinity tags, or crosslinkers.[6][] This chemical modification is a critical step in developing tools for a wide array of biological assays, enabling researchers to:
-
Visualize and track the molecule in cellular and subcellular compartments through fluorescence microscopy.[]
-
Quantify molecular interactions with high sensitivity using techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8][9]
-
Develop high-throughput screening assays for the discovery of new drug candidates.[8][10]
-
Investigate pharmacokinetics and pharmacodynamics of the compound in preclinical models.
This guide provides detailed protocols for the derivatization of this compound with common fluorescent labels and its application in a representative biological assay for kinase inhibitor screening. The principles and methods described herein can be adapted for a variety of other labels and biological contexts.
Chemical Structure and Properties
-
IUPAC Name: 4-(1-Methyl-1H-imidazol-5-yl)aniline
-
CAS Number: 89250-15-7[11]
-
Molecular Formula: C₁₀H₁₁N₃[11]
-
Molecular Weight: 173.22 g/mol
-
Key Functional Group for Derivatization: Primary aromatic amine (-NH₂)
Derivatization Strategies: Covalent Labeling of the Primary Amine
The primary amine of this compound serves as a versatile nucleophile for covalent modification. The choice of labeling reagent will depend on the desired properties of the final conjugate and the specific requirements of the biological assay. Here, we focus on three widely used classes of amine-reactive fluorescent dyes.
I. Fluorescent Labeling with N-Hydroxysuccinimide (NHS) Esters
NHS esters are among the most common reagents for labeling primary amines due to their high reactivity and the stability of the resulting amide bond.[6][12] The reaction proceeds efficiently under mild basic conditions.
Protocol 1: Labeling with an Amine-Reactive NHS Ester (e.g., Cy5-NHS Ester)
Materials:
-
This compound
-
Amine-reactive NHS ester dye (e.g., Cy5 NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, for non-aqueous reactions)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Reagent Preparation:
-
Allow the vial of the NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the NHS ester dye in anhydrous DMF or DMSO. This solution should be prepared fresh.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the desired amount of the this compound stock solution.
-
Add the sodium bicarbonate buffer to the reaction mixture. The final concentration of the aniline should be in the range of 1-10 mg/mL.
-
While gently vortexing, add a 1.5 to 5-fold molar excess of the NHS ester dye stock solution to the aniline solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted NHS ester, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Compound:
-
Purify the fluorescently labeled this compound from unreacted dye and starting material using preparative reverse-phase HPLC.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient should be developed based on analytical HPLC analysis of the crude reaction mixture.
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the dye and the aniline (if possible).
-
Collect the fractions containing the desired product.
-
-
Characterization and Storage:
II. Fluorescent Labeling with Isothiocyanates (e.g., FITC)
Fluorescein isothiocyanate (FITC) is another popular reagent for labeling primary amines. The isothiocyanate group reacts with the amine to form a stable thiourea linkage.[15][16][17] The reaction conditions are similar to those for NHS esters, typically requiring a basic pH.
Protocol 2: Labeling with Fluorescein Isothiocyanate (FITC)
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of FITC in anhydrous DMF or DMSO immediately before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the this compound stock solution with the sodium carbonate-bicarbonate buffer.
-
Add a 5 to 10-fold molar excess of the FITC stock solution to the aniline solution with gentle mixing.
-
Incubate the reaction for 2-8 hours at room temperature in the dark.
-
-
Purification and Characterization:
-
Follow the purification and characterization steps (4 and 5) as described in Protocol 1.
-
III. Fluorescent Labeling with Dansyl Chloride
Dansyl chloride reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts.[][18][19] This reaction also proceeds under alkaline conditions.
Protocol 3: Labeling with Dansyl Chloride
Materials:
-
This compound
-
Dansyl chloride
-
Acetone or Acetonitrile
-
100 mM Sodium Bicarbonate buffer, pH 9.5-10.0
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of Dansyl chloride in acetone or acetonitrile.
-
Prepare a 10 mg/mL stock solution of this compound in acetone or acetonitrile.
-
-
Labeling Reaction:
-
In a reaction vessel, mix the this compound solution with the sodium bicarbonate buffer.
-
Add a 2 to 5-fold molar excess of the Dansyl chloride solution to the reaction mixture.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Purification and Characterization:
-
Follow the purification and characterization steps (4 and 5) as described in Protocol 1.
-
Data Presentation: Properties of Common Amine-Reactive Dyes
| Dye Class | Reactive Group | Excitation (nm) | Emission (nm) | Key Features |
| Cyanine Dyes (e.g., Cy5) | NHS Ester | ~649 | ~670 | Bright, photostable, available in a wide range of wavelengths.[20] |
| Fluorescein | Isothiocyanate (FITC) | ~494 | ~518 | High quantum yield, pH-sensitive fluorescence.[21] |
| Dansyl | Sulfonyl Chloride | ~335 | ~518 | Environmentally sensitive fluorescence, large Stokes shift.[] |
Visualization of the Derivatization Workflow
References
- 1. Dissertation or Thesis | CHARACTERIZATION OF CHROMATIN INTERACTIONS USING TR-FRET | ID: 3484zs97f | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Arginine methyltransferase 5 (PRMT5) inhibitors with 3-(1H-benzo[d]imidazol-2-yl)anilines core identified by virtual screening and biological evaluation. | Semantic Scholar [semanticscholar.org]
- 6. Fluorescent labeling of small molecules - Vichem [vichemchemie.com]
- 8. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. cool.culturalheritage.org [cool.culturalheritage.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 4-(1-Methyl-5-imidazolyl)aniline synthesis
Answering the user's request.## Technical Support Center: Synthesis of 4-(1-Methyl-5-imidazolyl)aniline
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This guide provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield and purity of your target compound.
Overview of Synthetic Strategies
The synthesis of this compound typically involves the formation of a carbon-carbon bond between an aniline precursor and a 1-methylimidazole moiety. The most robust and widely applicable methods for this transformation are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Primary Recommended Route: Suzuki-Miyaura Coupling
This approach involves the reaction between a halo-imidazole (preferably 5-iodo-1-methyl-1H-imidazole) and an aniline-substituted boronic acid or ester (e.g., 4-aminophenylboronic acid or its pinacol ester). This method is often favored for its functional group tolerance and generally high yields.
Caption: General scheme for the Suzuki-Miyaura synthesis route.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you might encounter during your experiments.
Category 1: Low Yield & Reaction Failure
Q1: My Suzuki coupling reaction has stalled or resulted in a very low yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of your core parameters is the most effective troubleshooting step. Low yields can often be traced back to a few key areas.[1][2]
-
Catalyst & Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[2] Palladium (II) precatalysts can degrade over time, and phosphine ligands are notoriously susceptible to oxidation.[2] Consider using a modern, air-stable precatalyst like XPhos Pd G3, which is often effective for challenging substrates.[1]
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidatively deactivate the active Pd(0) catalyst and degrade phosphine ligands.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.[2][3]
-
Reagent Quality:
-
Aryl Halide: The reactivity of the aryl halide partner significantly impacts the reaction. The general trend is I > Br > OTf >> Cl.[2] For this synthesis, 5-iodo-1-methyl-1H-imidazole is the recommended starting material for milder conditions and higher success rates.
-
Boronic Acid/Ester: Boronic acids, especially electron-rich ones like 4-aminophenylboronic acid, can be unstable and prone to degradation (see Q2). Use fresh, high-purity material or consider converting it to a more stable pinacol ester.
-
-
Base and Solvent Purity: Use anhydrous and degassed solvents.[2] Ensure your base is finely powdered and of high purity.[1] For bases like K₃PO₄ used in anhydrous conditions, adding a small amount of water (a few equivalents) can sometimes be beneficial.[4]
Q2: I suspect protodeboronation of my 4-aminophenylboronic acid is the main issue. How can I minimize this?
A2: Protodeboronation is a major side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your nucleophile.[5] Electron-rich boronic acids are particularly susceptible.[2]
-
Mechanism: This process is often facilitated by excess water, high temperatures, or harsh basic conditions.
-
Solutions:
-
Use a Boronic Ester: Convert the boronic acid to a more stable form, such as a pinacol or MIDA boronate. These are generally more resistant to protodeboronation.
-
Anhydrous Conditions: Use anhydrous, degassed solvents and reagents where possible.
-
Choice of Base: While strong bases are needed for the catalytic cycle, overly harsh conditions can accelerate degradation. A careful screening of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is recommended.
-
Protect the Amine: The free amine group increases the electron density of the aromatic ring, making protodeboronation more likely. You can temporarily protect the aniline as a Boc-carbamate, perform the Suzuki coupling, and then deprotect with an acid like TFA or HCl.
-
Category 2: Impurity & Side-Product Formation
Q3: My crude product shows a significant amount of a symmetrical biaryl impurity. What is this and how do I prevent it?
A3: This is likely the result of boronic acid homocoupling (e.g., formation of biphenyl-4,4'-diamine from 4-aminophenylboronic acid). This side reaction is typically caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.
-
Solution: The most effective solution is to ensure your reaction is rigorously free of oxygen.[5] Degas your solvent thoroughly (e.g., by sparging with argon for 15-20 minutes or using several freeze-pump-thaw cycles) before adding the palladium catalyst.[2] Maintain a positive pressure of an inert gas throughout the entire reaction.[5]
Q4: I am observing a side product that corresponds to the hydrodehalogenation of my starting material (i.e., 1-methylimidazole). What causes this?
A4: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, can occur through several pathways. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, it can be a known side reaction involving β-hydride elimination.[6] In Suzuki couplings, it can arise from catalyst decomposition or side reactions involving trace water or other proton sources. The choice of ligand and reaction conditions can influence the prevalence of this side product. Optimizing the catalyst system and ensuring high-purity reagents can help minimize this issue.
Category 3: Catalyst & Reaction Monitoring
Q5: My reaction mixture turned black and the reaction stopped. Has my catalyst died?
A5: Yes, this is a classic sign of catalyst deactivation. The formation of a black precipitate is typically palladium black, which consists of aggregated, inactive Pd(0) particles.[4]
-
Causes:
-
Ligand Degradation: The phosphine ligand may have oxidized or degraded, leaving the palladium atoms unprotected and free to aggregate.
-
High Temperature: Excessive heat can accelerate both catalyst decomposition and ligand degradation.[5]
-
Poor Solubility: If the catalyst or its intermediates are not sufficiently soluble, they can precipitate out of solution.
-
-
Solutions:
-
Use Robust Ligands: Employ modern, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These form more stable complexes with palladium, preventing aggregation.[7]
-
Use Precatalysts: Well-defined palladium(II) precatalysts (e.g., palladacycles) are designed for clean and efficient generation of the active Pd(0) species in situ, which can lead to more reproducible results and lower catalyst loadings.[7][8]
-
Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.[5]
-
Caption: A workflow for troubleshooting common synthesis issues.
Category 4: Product Purification
Q6: My final product, this compound, is difficult to purify by standard silica gel chromatography. It streaks badly and gives poor separation. What can I do?
A6: This is a very common problem. The product contains two basic nitrogen atoms (the aniline and the imidazole), which interact strongly with the acidic silanol groups on the surface of standard silica gel.[9] This acid-base interaction leads to tailing, streaking, and often irreversible adsorption.
-
Chromatography Solutions:
-
Amine-Treated Eluent: Add a small amount of a competing amine, like triethylamine (~0.5-1%), to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Amine-Functionalized Silica: Use a pre-treated, amine-functionalized silica phase (often sold as "KP-NH" columns). This stationary phase has a basic surface, which eliminates the problematic acid-base interactions and often provides excellent separation for basic compounds.[9]
-
-
Non-Chromatographic Solutions:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your product, causing it to precipitate or allowing it to be re-extracted into an organic solvent.
-
Crystallization/Salt Formation: Attempt to crystallize the free base from a suitable solvent system. Alternatively, form a salt (e.g., the hydrochloride or tartrate salt) which may have better crystallization properties and can be a highly effective purification method.
-
Data & Conditions Summary
The optimal conditions for your reaction will depend on the specific substrates and scale. However, the following table provides a good starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | 5-Iodo-1-methyl-1H-imidazole (1.0 equiv) | Iodides are generally more reactive than bromides or chlorides, allowing for milder reaction conditions.[2] |
| Boronic Ester | 4-(Boc-amino)phenylboronic acid, pinacol ester (1.2-1.5 equiv) | The pinacol ester is more stable than the free boronic acid.[2] The Boc protecting group prevents side reactions and reduces the risk of protodeboronation. |
| Catalyst | XPhos Pd G3 (1-2 mol%) | An air-stable, highly active precatalyst suitable for a wide range of cross-couplings, including those with heterocyclic partners.[1] |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv) | Finely powdered base is crucial. K₃PO₄ is a strong base often used in these couplings.[1] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1 ratio) | The aqueous component is often necessary to dissolve the base and facilitate the transmetalation step. Ensure solvents are degassed.[1][2] |
| Temperature | 80–110 °C | The optimal temperature should be determined experimentally. Higher temperatures can increase reaction rate but also risk catalyst decomposition.[1][5] |
| Concentration | 0.1 - 0.5 M | The concentration should be optimized with respect to the limiting reagent.[1] |
Detailed Experimental Protocol
This protocol is a general guideline for a small-scale reaction. It should be optimized for your specific setup.
Protocol: Synthesis of Boc-protected this compound
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-iodo-1-methyl-1H-imidazole (1.0 equiv), 4-(Boc-amino)phenylboronic acid pinacol ester (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2][3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.2 M.[1]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.[2][5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification (Boc-protected intermediate): Purify the crude product by flash column chromatography on silica gel. The Boc-protected intermediate is much less polar and easier to handle on silica than the final product.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid (e.g., trifluoroacetic acid or 4M HCl in dioxane) at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Final Workup: Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the final product into an organic solvent. Dry the organic layer, concentrate, and purify further if necessary using the methods described in Q6.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Technical Support Center: Purification of Crude 4-(1-Methyl-5-imidazolyl)aniline
Welcome to the technical support center for the purification of crude 4-(1-Methyl-5-imidazolyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in synthetic chemistry and purification sciences.
Understanding the Chemistry: A Plausible Synthetic Route and Potential Impurities
A common synthetic route to this compound likely involves the coupling of a protected or masked aniline derivative with a suitable 1-methyl-5-haloimidazole, or a similar strategy involving the formation of the imidazole ring on a pre-existing aniline scaffold. A plausible approach is the reaction of 1-methyl-5-bromoimidazole with 4-nitroaniline followed by the reduction of the nitro group.
This synthetic pathway can introduce several types of impurities that complicate purification:
-
Unreacted Starting Materials: Residual 4-nitroaniline and 1-methyl-5-bromoimidazole.
-
Isomeric Byproducts: Formation of 4-(1-Methyl-4-imidazolyl)aniline due to incomplete regioselectivity in the imidazole synthesis or coupling.
-
Intermediates: Incomplete reduction of the nitro group can lead to the presence of 4-(1-Methyl-5-imidazolyl)nitrobenzene.
-
Side-Reaction Products: Byproducts from the reduction step, such as azoxy or azo compounds, can also be present.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium or copper) and bases used in the coupling reaction.
The purification strategy must therefore be designed to effectively separate the desired product from these potential contaminants, which possess a range of polarities and chemical properties.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of crude this compound.
Crystallization
Question 1: My crude this compound fails to crystallize, or oils out, from common solvents. What should I do?
Answer:
"Oiling out" or failure to crystallize is a common issue when the crude material has a high impurity level or when the chosen solvent is not optimal. Here’s a systematic approach to troubleshoot this problem:
-
Assess Purity: Before attempting crystallization, analyze your crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to get an idea of the impurity profile. If the product is less than 80-90% pure, a preliminary purification step like acid-base extraction or a quick filtration through a silica plug might be necessary.
-
Solvent Screening: A systematic solvent screen is crucial. This compound is a polar molecule with both hydrogen bond donor (amine) and acceptor (imidazole) sites.
-
Good single solvents to try: Ethanol, isopropanol, acetonitrile, and ethyl acetate.
-
Mixed solvent systems: These are often more effective. A good starting point is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly. Common mixed solvent systems for polar compounds include ethanol/water, ethanol/diethyl ether, and ethyl acetate/hexanes.
-
-
Control Cooling Rate: Rapid cooling often leads to the formation of oils or very small crystals that trap impurities. Allow the crystallization solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.
-
Seeding: If you have a small amount of pure product from a previous batch, adding a "seed crystal" to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.
Question 2: After crystallization, my product is still not pure. What are the likely remaining impurities and how can I remove them?
Answer:
If your crystallized product remains impure, it is likely contaminated with impurities that have similar solubility properties to your desired compound.
-
Likely Impurities: Isomeric byproducts such as 4-(1-Methyl-4-imidazolyl)aniline are often difficult to remove by crystallization alone due to their structural similarity. Residual starting materials or intermediates may also co-crystallize if present in high concentrations.
-
Troubleshooting Steps:
-
Recrystallization: A second recrystallization from a different solvent system may be effective.
-
Activated Carbon Treatment: If your product is colored due to highly conjugated impurities (like azo compounds), dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering the hot solution to remove the carbon before crystallization can decolorize and purify the product.
-
Chromatographic Purification: If recrystallization fails to achieve the desired purity, column chromatography is the next logical step.
-
Column Chromatography
Question 3: I am trying to purify my compound by silica gel chromatography, but I am getting poor separation and tailing peaks. What conditions should I use?
Answer:
The basic nature of the aniline and imidazole moieties in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and poor separation. Here's how to address this:
-
Use a Modified Mobile Phase: To mitigate the interaction with silica, add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to your mobile phase is a common and effective strategy. The TEA will compete with your product for binding to the acidic sites on the silica, leading to sharper peaks and better separation.
-
Ammonia: A solution of methanol containing a small percentage of ammonium hydroxide can also be used as a polar component in your eluent system (e.g., dichloromethane/methanol with 1% NH4OH).
-
-
Choose the Right Stationary Phase:
-
Alumina (basic or neutral): For basic compounds, alumina can be a better choice than silica as it is less acidic.
-
Amine-functionalized Silica: This is an excellent option for the purification of amines. The amine groups on the silica surface effectively shield the acidic silanol groups, preventing strong interactions with the basic analyte and allowing for elution with less polar, non-basic mobile phases.
-
-
Optimize the Solvent System:
-
A typical starting point for a polar compound like this on silica gel would be a gradient of ethyl acetate in hexanes, or for more polar impurities, a gradient of methanol in dichloromethane (with a basic modifier).
-
Use TLC to determine the optimal solvent system before running the column. The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4.
-
| Stationary Phase | Recommended Mobile Phase | Advantages | Disadvantages |
| Silica Gel | Dichloromethane/Methanol with 0.5% Triethylamine | Readily available, good for a wide range of polarities. | Can cause tailing of basic compounds without a modifier. |
| Alumina (Neutral) | Ethyl Acetate/Hexanes | Good for basic compounds, less acidic than silica. | Can have lower resolving power than silica for some compounds. |
| Amine-Functionalized Silica | Ethyl Acetate/Hexanes | Excellent for basic compounds, prevents tailing. | More expensive than standard silica. |
Question 4: I am concerned about the stability of my compound on silica gel. Is this a valid concern?
Answer:
Yes, anilines can be susceptible to oxidation, and the acidic surface of silica gel can sometimes catalyze degradation, especially if the compound is left on the column for an extended period. To minimize this risk:
-
Run the column relatively quickly (flash chromatography).
-
Use a basic modifier in the eluent.
-
Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.
-
Work-up the fractions promptly after collection.
Acid-Base Extraction
Question 5: Can I use acid-base extraction to purify my crude this compound?
Answer:
Acid-base extraction is a highly effective technique for separating basic compounds like your target molecule from neutral or acidic impurities. The aniline and imidazole groups are basic and will be protonated in an acidic aqueous solution, making them water-soluble.
Here is a general protocol:
-
Dissolve the crude material in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt. Neutral impurities will remain in the organic layer.
-
Separate the layers.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer by slowly adding a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). Your product will deprotonate and precipitate out of the solution or form an oily layer.
-
Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the purified product.
Troubleshooting Acid-Base Extraction:
-
Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
-
Product Precipitation at the Interface: If the hydrochloride salt of your product is not fully soluble in the aqueous layer, it may precipitate. In this case, you may need to add more water or a co-solvent like methanol to the aqueous layer to ensure complete dissolution.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of crude this compound.
Caption: A decision tree for the purification of this compound.
Summary of Key Recommendations
| Purification Technique | When to Use | Key Considerations |
| Crystallization | When the crude product has relatively high purity (>90%). | Use a systematic solvent screen; control the cooling rate; consider a mixed solvent system. |
| Column Chromatography | For complex mixtures or when high purity is required and crystallization is ineffective. | Use a basic modifier (e.g., triethylamine) with silica gel, or consider using alumina or amine-functionalized silica. |
| Acid-Base Extraction | As a primary purification step for very crude material to remove neutral or acidic impurities. | Ensure complete protonation and deprotonation by monitoring the pH. Be prepared to handle emulsions. |
We hope this technical guide provides valuable insights and practical solutions for the purification of this compound. For further assistance, please do not hesitate to contact our technical support team.
Technical Support Center: Synthesis of 4-(1-Methyl-5-imidazolyl)aniline
Welcome to the technical support center for the synthesis of 4-(1-Methyl-5-imidazolyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and structurally related biaryl compounds. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you optimize your reaction outcomes.
The synthesis of this compound typically involves the formation of a crucial carbon-carbon bond between an aniline ring and a substituted imidazole ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the most common and effective methods for this transformation. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: General Questions & Pre-Reaction Troubleshooting
FAQ 1: What is the most reliable synthetic strategy for preparing this compound?
The most robust and widely applicable method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a C-C bond between an organoboron compound and an organohalide. For your target molecule, this translates to two primary retrosynthetic disconnections:
-
Route A: Coupling of (4-aminophenyl)boronic acid (or its ester derivatives) with 1-methyl-5-haloimidazole (e.g., bromo- or iodo-).
-
Route B: Coupling of a 4-haloaniline derivative (with the amino group potentially protected) with a 1-methyl-5-imidazolylboronic acid or ester.
Both routes are viable, and the choice often depends on the commercial availability and stability of the starting materials. Route A is often preferred due to the commercial availability of various (4-aminophenyl)boronic acid derivatives.
Diagram: Synthetic Routes via Suzuki-Miyaura Coupling
Caption: Primary Suzuki-Miyaura routes to the target compound.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section focuses on the Suzuki-Miyaura coupling, as it is the most probable synthetic route. The principles discussed are often applicable to other cross-coupling reactions as well.
Q1: My Suzuki-Miyaura reaction is sluggish or fails to go to completion. What are the likely causes?
Several factors can lead to low conversion in a Suzuki-Miyaura reaction. A systematic approach to troubleshooting is essential.
Answer:
-
Catalyst Inactivity: The active Pd(0) species is prone to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). The choice of palladium precursor and ligand is also critical. For heteroaromatic substrates, specialized ligands are often required to prevent catalyst inhibition.[3]
-
Base Incompatibility: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2] An inappropriate base can lead to poor reaction rates or degradation of starting materials.
-
Recommendation: For couplings with amine-containing substrates, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.[3] Stronger bases like hydroxides can sometimes promote side reactions. The base must be sufficiently strong to facilitate the formation of the boronate complex.
-
-
Solvent Effects: The solvent must solubilize all components of the reaction and can influence the stability and activity of the catalytic species.[6]
-
Recommendation: A mixture of an aprotic organic solvent (e.g., dioxane, THF, toluene) and water is standard for Suzuki couplings. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[7]
-
-
Inhibition by Substrates: The unprotected amine on the aniline ring or the nitrogen atoms on the imidazole ring can coordinate to the palladium center, acting as catalyst poisons and inhibiting the reaction.[3]
-
Recommendation: If catalyst inhibition is suspected, increasing the catalyst loading (from a typical 1-2 mol% to 5 mol%) might be necessary.[8] Alternatively, protecting the aniline's amino group (e.g., as a Boc-carbamate) can prevent this side reaction, although this adds extra steps to the synthesis.
-
Troubleshooting Workflow: Low Reaction Conversion
Caption: Systematic workflow for troubleshooting low conversion.
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
Side product formation is a common issue in cross-coupling reactions. Identifying the main culprits is the first step to mitigation.
Answer:
The most common side products in a Suzuki-Miyaura coupling for this synthesis are:
-
Homocoupling of Boronic Acid: This results in the formation of 4,4'-diaminobiphenyl (from (4-aminophenyl)boronic acid). This side reaction is often promoted by the presence of oxygen or high catalyst loadings.
-
Mitigation: Ensure rigorous exclusion of air from your reaction. Use the lowest effective catalyst loading.
-
-
Protodeborylation of the Boronic Acid: The boronic acid starting material is converted back to aniline. This is often caused by excessive water, high temperatures, or an inappropriate pH.
-
Mitigation: Use anhydrous solvents where appropriate (though some water is often necessary). Avoid overly acidic or basic conditions that can cleave the C-B bond. Using boronic esters (e.g., pinacol esters) can increase stability and reduce this side reaction.[7]
-
-
Dehalogenation of the Aryl Halide: The aryl halide (e.g., 1-methyl-5-bromoimidazole) is reduced to the corresponding de-halogenated compound (1-methylimidazole). This can occur via a competing pathway in the catalytic cycle.[7]
-
Mitigation: The choice of ligand and base can influence this pathway. Using a slightly less reactive halide (e.g., bromide instead of iodide) might help. Ensure the stoichiometry of the boronic acid is sufficient (typically 1.1-1.5 equivalents).
-
Table: Common Side Products and Mitigation Strategies
| Side Product | Structure of Byproduct | Common Cause(s) | Mitigation Strategy |
| Homocoupling | 4,4'-diaminobiphenyl | Oxygen, High Pd loading | Rigorous inert atmosphere, optimize catalyst loading. |
| Protodeborylation | Aniline | Excess water, pH, heat | Use boronic esters, control temperature and water content. |
| Dehalogenation | 1-Methylimidazole | Catalyst/ligand choice, base | Optimize reaction conditions, ensure sufficient boronic acid. |
Section 3: Alternative Coupling Strategies & Their Pitfalls
While Suzuki coupling is common, other methods like the Ullmann condensation are also used for forming C-N or C-C bonds, particularly in older literature or specific contexts.
FAQ 2: Could I use an Ullmann reaction? What are the potential side reactions?
Answer:
The Ullmann reaction uses a copper catalyst, often at high temperatures, to couple an aryl halide with a nucleophile (like an amine, alcohol, or in some cases, another aryl group).[9] A "Goldberg" variation is specific for C-N bond formation between an aryl halide and an aniline.[9]
For your target, a direct Ullmann C-C coupling is less common than palladium-catalyzed methods. A C-N coupling approach (e.g., coupling 4-iodoaniline with imidazole) would not yield the desired product but rather an N-arylated imidazole.[10]
Potential Side Reactions in Ullmann-type Reactions:
-
Harsh Conditions: Traditional Ullmann reactions often require very high temperatures (>150-200 °C) and polar aprotic solvents (DMF, NMP), which can lead to thermal decomposition of sensitive substrates.[9]
-
Stoichiometric Copper: Older procedures often use stoichiometric amounts of copper, leading to difficult purification and metal contamination in the final product.
-
Substrate Scope: The reaction is often limited to aryl halides activated by electron-withdrawing groups. The free amino group on an aniline substrate can sometimes have an adverse effect on the reaction yield.[10]
-
Homocoupling: Similar to palladium catalysis, homocoupling of the aryl halide is a common side reaction.
Modern ligand-accelerated Ullmann protocols have been developed that operate under milder conditions, but for C-C bond formation, palladium catalysis generally offers superior efficiency and scope.[11][12]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized starting point. Optimization of catalyst, ligand, base, solvent, and temperature is crucial for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add (4-aminophenyl)boronic acid (1.2 equivalents), the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.5 equivalents).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 1-methyl-5-bromoimidazole (1.0 equivalent).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v), via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS - Google Patents [patents.google.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 4-(1-Methyl-5-imidazolyl)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(1-Methyl-5-imidazolyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of this important synthetic transformation. The insights provided herein are grounded in established organometallic principles and data from peer-reviewed literature to ensure scientific integrity and reproducibility.
Overview of the Core Synthesis
This compound is a key building block in medicinal chemistry. Its synthesis is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an imidazole electrophile and an aniline-derived boronic acid or ester.
The general reaction scheme is as follows:
Technical Support Center: Crystallization of 4-(1-Methyl-5-imidazolyl)aniline
Welcome to the dedicated technical support resource for the crystallization of 4-(1-Methyl-5-imidazolyl)aniline (CAS No. 89250-15-7). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of obtaining high-quality crystals of this important pharmaceutical intermediate.
Introduction to Crystallization of this compound
This compound is a heterocyclic aromatic amine, a class of compounds often presenting unique crystallization challenges. Its structure, featuring a polar aniline group and a hydrogen-bond-accepting imidazole ring, dictates its solubility and crystal packing behavior. Successful crystallization requires a careful balance of factors including solvent selection, supersaturation control, and management of impurities. This guide provides a systematic approach to troubleshoot and optimize your crystallization protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound will not crystallize from solution. What should I do?
A1: Failure to crystallize is typically due to either high solubility in the chosen solvent or the presence of impurities that inhibit nucleation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites.
-
Seeding: If you have a previous batch of crystals, add a single, small crystal (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution.
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent and then allow it to cool again[1].
-
-
Change the Solvent System:
-
If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow for slow recrystallization.
-
Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution.
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment like a refrigerator or ice bath. Insulating the flask can also help.
-
Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional solvent to the hot solution and then cool it slowly. This keeps the compound in solution for longer at a lower temperature[1].
-
Change the Solvent: Select a solvent with a lower boiling point. This can help to ensure that the solution temperature is below the melting point of your compound when it starts to come out of solution.
Q3: The crystals I've obtained are very small, like a powder, or are of poor quality (e.g., needles, plates). How can I grow larger, higher-quality crystals?
A3: Crystal size and quality are directly related to the rate of nucleation and crystal growth. Rapid crystallization leads to many small crystals, while slow, controlled crystallization promotes the growth of fewer, larger crystals.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: As mentioned previously, slow cooling is crucial.
-
Vapor Diffusion: Dissolve your compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into the good solvent will gradually induce crystallization.
-
Solvent Layering: Carefully layer a less dense "poor" solvent on top of a solution of your compound in a denser "good" solvent. Crystallization will occur slowly at the interface of the two solvents.
-
-
Optimize the Solvent System: Experiment with different solvents or solvent mixtures. Sometimes, a specific solvent system is more conducive to forming well-ordered crystals. A good starting point is to look for a solvent that dissolves the compound when hot but in which it is only sparingly soluble at room temperature.
Q4: My yield of this compound after crystallization is very low. How can I improve it?
A4: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.
Troubleshooting Steps:
-
Check for Excessive Solvent: You may have used too much solvent. Before filtering, you can try to evaporate some of the solvent and cool the solution again to see if more crystals form[1].
-
Cool for a Longer Period: Ensure the crystallization process is complete by allowing the solution to cool for an adequate amount of time, sometimes even overnight in a refrigerator.
-
Optimize the Final Cooling Temperature: Cooling the solution in an ice bath after it has reached room temperature can further decrease the solubility of your compound and increase the yield.
-
Recover from the Mother Liquor: Concentrate the mother liquor (the liquid left after filtering the crystals) and perform a second crystallization to recover more of your compound. Be aware that this second crop of crystals may be less pure.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting the crystallization of this compound.
Solvent Selection for Crystallization
Choosing the right solvent is the most critical step in developing a successful crystallization protocol. An ideal solvent should dissolve the compound when hot but have low solubility when cold.
Table 1: Predicted Solubility and Potential Crystallization Solvents for this compound
| Solvent Class | Specific Solvents | Predicted Solubility | Potential for Crystallization | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for cooling crystallization, may need an anti-solvent. | The aniline and imidazole moieties suggest good solubility in protic solvents. |
| Ketones | Acetone | Moderate to High | Good for cooling crystallization. | Its volatility can lead to rapid evaporation and small crystals if not controlled. |
| Esters | Ethyl Acetate | Moderate | Excellent candidate for cooling crystallization. | Often a good balance of solubility properties for compounds of this type. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Can be used, but THF may be too good a solvent. Diethyl ether is very volatile. | Often used in solvent/anti-solvent pairs. |
| Aromatic Hydrocarbons | Toluene | Low to Moderate | Good for slow evaporation or as an anti-solvent. | The aromatic nature of the compound suggests some solubility. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | Likely too soluble for single-solvent crystallization. Good for solvent layering or vapor diffusion. | |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | High | Can be used for cooling crystallization, especially from hot saturated solutions. | DMF is a very strong solvent and may be difficult to remove. |
| Non-polar Solvents | Hexane, Heptane | Very Low | Excellent as an anti-solvent. | Unlikely to be a primary solvent. |
Experimental Protocol: Screening for a Crystallization Solvent
This protocol provides a systematic way to identify a suitable solvent for the crystallization of this compound.
Materials:
-
This compound (crude product)
-
A selection of solvents from Table 1
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 10-20 mg of the crude compound into a small test tube.
-
Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing.
-
Observe if the solid dissolves at room temperature. If it dissolves in less than 0.5 mL, the solvent is likely too good for single-solvent cooling crystallization. If it doesn't dissolve after adding 1-2 mL, it may be a poor solvent.
-
-
Hot Solubility Test:
-
If the compound is not very soluble at room temperature, gently heat the test tube in a heating block or water bath to the boiling point of the solvent.
-
Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
-
Cooling and Crystallization:
-
Once the solid is dissolved in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Observe if crystals form. Note the quality and quantity of the crystals.
-
If no crystals form, try inducing nucleation by scratching the inside of the test tube.
-
If still no crystals form, place the test tube in an ice bath for 15-20 minutes.
-
-
Evaluation:
-
An ideal solvent will dissolve the compound when hot and produce a good yield of well-formed crystals upon cooling.
-
A solvent that dissolves the compound at room temperature might be suitable for slow evaporation or as the "good" solvent in a solvent/anti-solvent system.
-
A solvent in which the compound is insoluble even when hot is a good candidate for an anti-solvent.
-
Advanced Troubleshooting: The Role of Impurities and Polymorphism
Impurities: Structurally related impurities can significantly hinder crystallization by disrupting the crystal lattice formation. If you consistently face issues with crystallization, it may be necessary to re-purify your material using another technique, such as column chromatography, before attempting crystallization again.
Polymorphism: Organic molecules like this compound can sometimes crystallize in multiple different crystal forms, known as polymorphs. Each polymorph can have different physical properties, including solubility and stability. If you observe different crystal habits (shapes) under slightly different conditions, you may be isolating different polymorphs. Characterization techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify and differentiate polymorphs.
References
analytical challenges in characterizing 4-(1-Methyl-5-imidazolyl)aniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the analytical characterization of 4-(1-Methyl-5-imidazolyl)aniline (CAS 89250-15-7).[1] This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established analytical principles for polar aromatic amines and heterocyclic compounds.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analytical properties and handling of this compound.
Q1: What are the key physicochemical properties of this compound that influence its analysis?
Understanding the molecule's inherent properties is critical for method development. This compound is a polar, basic compound, which dictates its behavior in common analytical systems.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Analytical Implication |
|---|---|---|
| CAS Number | 89250-15-7 | Unique identifier for substance tracking.[1] |
| Molecular Formula | C₁₀H₁₁N₃ | Used for exact mass calculations in mass spectrometry.[1] |
| Molecular Weight | 173.22 g/mol | Essential for preparing standard solutions and for mass spectrometry. |
| Structure | Contains a primary aromatic amine (aniline) and a substituted imidazole ring. | The two basic nitrogen centers are the primary drivers of chromatographic challenges.[2][3] |
| Polarity | High, due to the amine and imidazole moieties. | Leads to poor retention on traditional reversed-phase (e.g., C18) columns.[2][4] |
| Basicity | The aniline and imidazole groups are basic.[3] | Can cause strong, undesirable interactions with acidic silanol groups on silica-based HPLC columns, leading to poor peak shape.[2] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol.[4][5] | Simplifies sample and standard preparation. |
| UV Absorbance | The aromatic rings (aniline and imidazole) act as chromophores. | Allows for detection by UV spectrophotometry in HPLC. |
Q2: Which analytical techniques are most suitable for the characterization and quantification of this compound?
A multi-technique approach is often necessary for full characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique.
-
With UV Detection: Suitable for routine purity analysis and quantification, leveraging the molecule's chromophores.
-
With Mass Spectrometry (LC-MS/MS): The preferred method for trace-level detection and unambiguous identification. It provides high sensitivity and selectivity, which is crucial for impurity profiling.[2][6]
-
-
Gas Chromatography (GC): Generally not recommended without derivatization. The compound's polarity and low volatility can lead to poor chromatographic performance. Derivatization would be required to increase volatility and reduce peak tailing.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for definitive structural confirmation of the bulk material and for characterizing isolated impurities.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, allowing for the determination of the elemental formula of the parent compound and any unknown impurities.
Q3: What potential impurities should I be aware of from the synthesis of this compound?
Impurity profiling is a critical aspect of characterization. Potential impurities can arise from starting materials, side reactions, or subsequent degradation. While the exact impurities depend on the specific synthetic route, common classes for related structures include:
Table 2: Potential Impurities and Their Origins
| Impurity Type | Potential Origin | Recommended Analytical Method |
|---|---|---|
| Isomeric Byproducts | Incomplete regioselectivity during the imidazole ring formation or coupling step. | HPLC, LC-MS, NMR[7] |
| Unreacted Starting Materials | Incomplete reaction conversion. | HPLC, LC-MS |
| Over-reaction Products | Side reactions leading to, for example, bis-imidazole species. | LC-MS, HRMS[7] |
| Oxidation Products | The aniline moiety is susceptible to oxidation, forming colored impurities. | HPLC, LC-MS |
| Quinoxaline-type Impurities | Potential side reaction if a diamine precursor reacts with glyoxal or a derivative.[7] | LC-MS, NMR |
Q4: How should I handle and store this compound to ensure its stability?
Aromatic amines can be sensitive to light, air (oxygen), and heat. To maintain the integrity of the compound:
-
Storage: Store in a tightly sealed, amber-colored vial in a cool, dark, and dry place. Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
-
Solution Stability: Prepare solutions fresh daily. If solutions must be stored, keep them refrigerated and protected from light. Periodically check for the appearance of new peaks in chromatograms, which may indicate degradation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Problem: My HPLC peak shape is poor (severe tailing or fronting) in reversed-phase chromatography.
Underlying Cause: This is a classic issue for basic compounds like this compound. The basic nitrogen atoms in the aniline and imidazole rings can engage in strong secondary ionic interactions with acidic, deprotonated silanol groups (-Si-O⁻) on the surface of conventional silica-based columns. This mixed-mode retention mechanism leads to peak tailing.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor HPLC peak shape.
Detailed Protocols:
-
Protocol 1: Low pH Mobile Phase
-
Prepare the aqueous component of your mobile phase (e.g., water) and add 0.1% (v/v) trifluoroacetic acid (TFA) or 0.1% formic acid.
-
This adjusts the pH to ~2.5, protonating both the analyte (making it consistently positively charged) and the silanol groups (suppressing their ionization), thus minimizing secondary interactions.
-
Expert Insight: Formic acid is preferred for LC-MS applications as TFA can cause significant ion suppression.
-
-
Protocol 2: High pH Mobile Phase
-
Use a column stable at high pH (e.g., a hybrid or specialized silica column). Standard silica columns will dissolve above pH 7.5.
-
Prepare a mobile phase using a buffer such as 10 mM ammonium bicarbonate or ammonium hydroxide, adjusting the pH to 9-10.
-
At high pH, the analyte is in its neutral form, and the silanol groups are fully deprotonated and "shielded" by the mobile phase cations.
-
Problem: The compound shows little to no retention on my C18 column.
Underlying Cause: this compound is a highly polar molecule. In reversed-phase chromatography, which separates based on hydrophobicity, polar compounds have weak interactions with the nonpolar stationary phase (like C18) and elute very early, often with the solvent front.[2][4]
Solutions:
-
Increase Mobile Phase Polarity:
-
Action: Reduce the organic solvent (e.g., acetonitrile or methanol) content in your mobile phase. Start with a high aqueous composition, such as 95% water / 5% acetonitrile, and run a shallow gradient or isocratic method.
-
Limitation: Running at >95% aqueous can cause "phase dewetting" on some older C18 columns, leading to retention loss. Use columns specifically designed for highly aqueous mobile phases (often labeled "AQ").
-
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Mechanism: HILIC is an ideal alternative for polar compounds. It uses a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile). The analyte partitions into a water-enriched layer on the stationary phase surface.
-
Expert Insight: In HILIC, water is the "strong" eluting solvent, which is the opposite of reversed-phase.
-
Table 3: Comparison of Starting Conditions: RPLC vs. HILIC
| Parameter | Reversed-Phase (RPLC) for Polar Analytes | Hydrophilic Interaction (HILIC) |
|---|---|---|
| Stationary Phase | C18, C8 (base-deactivated, AQ-type) | Bare Silica, Amide, Diol |
| Mobile Phase A | Water + Buffer/Additive (e.g., 0.1% Formic Acid) | Acetonitrile + Buffer/Additive |
| Mobile Phase B | Acetonitrile or Methanol | Water + Buffer/Additive |
| Typical Starting %B | 5% (i.e., 95% Aqueous) | 5% (i.e., 95% Organic) |
| Elution Order | Least polar elutes last | Most polar elutes last |
Problem: I see an unexpected peak in my chromatogram. How do I identify it?
Underlying Cause: The peak could be a synthetic impurity, a degradation product, a co-eluting substance from the sample matrix, or a system artifact. A systematic identification workflow is required.
Impurity Identification Workflow:
Caption: Systematic workflow for identifying unknown chromatographic peaks.
Detailed Protocol: LC-MS Based Identification
-
Initial LC-MS Run:
-
Develop an LC method that separates the unknown peak from the main this compound peak.
-
Acquire full-scan mass spectra in positive electrospray ionization (ESI+) mode. The basic nitrogens make this compound highly amenable to ESI+.
-
The main peak should appear at an m/z corresponding to [M+H]⁺ (174.10).
-
-
Analyze the Unknown Peak's Mass:
-
Example Scenario: Suppose an unknown peak appears with an m/z of 190.10.
-
Hypothesis Generation: The mass difference is +16 Da (190.10 - 174.10). This strongly suggests an oxidation event (addition of an oxygen atom), a common degradation pathway for anilines. The likely structure would be an N-oxide or a hydroxylated derivative.
-
-
Confirm with High-Resolution Mass Spectrometry (HRMS):
-
An HRMS instrument (e.g., Q-TOF or Orbitrap) can provide a mass accurate to within a few parts per million (ppm).
-
Expected HRMS for [M+H]⁺: C₁₀H₁₂N₃⁺ = 174.1026
-
Expected HRMS for [M+O+H]⁺: C₁₀H₁₂N₃O⁺ = 190.0975
-
Comparing the measured accurate mass to the theoretical mass confirms the elemental formula.
-
-
Structural Confirmation (if required):
-
If the impurity is significant, it may need to be isolated (e.g., by preparative HPLC) and its structure confirmed by NMR spectroscopy.[8]
-
References
- 1. parchem.com [parchem.com]
- 2. agilent.com [agilent.com]
- 3. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Scaling Up the Synthesis of 4-(1-Methyl-5-imidazolyl)aniline
Introduction
Welcome to the technical support center for the synthesis and scale-up of 4-(1-Methyl-5-imidazolyl)aniline. This molecule is a critical building block in pharmaceutical development, notably as a key intermediate for kinase inhibitors. Its successful synthesis, particularly at scale, requires a nuanced understanding of transition-metal-catalyzed cross-coupling reactions and careful control over reaction parameters to ensure high yield and purity.
This guide is structured as a dynamic resource for researchers and process chemists. It moves beyond simple protocols to address the common and often complex challenges encountered in the lab and during pilot scale-up. We will explore the causality behind experimental choices, provide robust troubleshooting frameworks, and offer validated protocols to ensure the reliability and reproducibility of your synthesis.
Section 1: Synthesis Overview & Recommended Protocol
The most prevalent and scalable methods for constructing the C-N bond in this compound involve palladium- or copper-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has emerged as a particularly effective strategy due to its broad functional group tolerance and high catalytic efficiency.[1][2][3]
The primary synthetic disconnection involves coupling an aniline derivative with a halogenated 1-methylimidazole, or vice-versa. For the purpose of this guide, we will focus on the coupling of 4-amino-phenyl boronic acid precursors or direct coupling with aniline and a halogenated imidazole, which is a common industrial approach.
Primary Synthetic Strategy: Buchwald-Hartwig Amination
This approach facilitates the formation of the aryl-nitrogen bond under relatively mild conditions compared to older methods like the Ullmann condensation.[1][4] The choice of palladium precursor, ligand, base, and solvent are all critical variables that dictate the reaction's success.
Caption: General workflow for Buchwald-Hartwig synthesis.
Gold-Standard Laboratory Protocol (5-10 g Scale)
This protocol is designed to be a robust starting point for optimization.
Materials:
-
1-Methyl-5-bromoimidazole (1.0 eq)
-
Aniline (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Palladium(II) Acetate and XPhos.
-
Inert Atmosphere: Seal the flask and purge with nitrogen for 15 minutes. This step is critical as the catalytic species is oxygen-sensitive.
-
Reagent Addition: Under a positive flow of nitrogen, add sodium tert-butoxide, followed by 1-methyl-5-bromoimidazole and anhydrous toluene.
-
Initiation: Begin vigorous stirring and add aniline via syringe.
-
Reaction: Heat the mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until consumption of the limiting reagent (typically 6-12 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product is typically a dark oil or solid. Purify via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Section 2: Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of the desired product. What are the primary causes and how can I fix it?
A: Low yield is the most common issue and can be traced back to several factors related to the catalytic cycle or reagent quality.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.
-
Causality: Oxygen in the reaction vessel can oxidize Pd(0) to Pd(II), halting the catalytic cycle.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas the solvent before use by sparging with nitrogen for 30 minutes.
-
-
Inappropriate Base: The choice of base is critical for both the deprotonation of the amine and the stability of the catalyst.
-
Causality: A base that is too weak may not facilitate amine deprotonation efficiently. A base that is not sufficiently soluble (like K₂CO₃ in toluene) can lead to slow, heterogeneous reaction kinetics.[5]
-
Solution: Sodium tert-butoxide is a strong, effective base for this coupling. If side reactions are an issue, consider switching to a weaker, more soluble base like Cesium Carbonate (Cs₂CO₃).
-
-
Ligand Degradation or Incompatibility: The phosphine ligand is the engine of the catalyst, but it can degrade or be unsuitable for the specific substrates.
-
Causality: Bulky, electron-rich phosphine ligands like XPhos are designed to promote the reductive elimination step, which is often rate-limiting.[3] However, they can be sensitive to air and moisture.
-
Solution: Use fresh, high-purity ligands. If yield is still low, screen other ligands. A table of common options is provided in Section 4.
-
Caption: Troubleshooting decision tree for low yield.
Issue 2: Significant Side Product Formation
Q: I'm observing a major side product, often hydrodehalogenation of my starting material. How can I suppress this?
A: The formation of side products like debrominated starting material or diarylamines points to specific competing reaction pathways.
Possible Causes & Solutions:
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled.
-
Causality: This side reaction can be promoted by moisture or certain bases and is sometimes catalyzed by the palladium complex itself, especially at high temperatures.
-
Solution: Ensure strictly anhydrous conditions. Lowering the reaction temperature slightly (e.g., to 90 °C) may help. Switching from NaOt-Bu to a milder base like K₃PO₄ or Cs₂CO₃ can also suppress this pathway.
-
-
Diarylation of Aniline: Formation of a bis-arylated aniline product.
-
Causality: If the reaction conditions are too harsh or the stoichiometry is off, the product aniline can react a second time with the aryl halide.
-
Solution: Use a slight excess of aniline (1.1-1.2 equivalents) to favor the mono-arylation product. Avoid excessive reaction times or temperatures once the starting material is consumed.
-
Issue 3: Scale-Up Challenges
Q: The reaction worked perfectly on a 1g scale, but my yield dropped significantly at 50g. What's going wrong?
A: Scale-up introduces challenges related to mass and heat transfer that are not apparent at the bench scale.[6]
Possible Causes & Solutions:
-
Inefficient Mixing:
-
Causality: In a larger vessel, ensuring homogeneous mixing of the solid base and catalyst with the solution is difficult. Pockets of high concentration or poor mixing can lead to side reactions and stalled kinetics.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller design is appropriate for solid suspensions. Consider using a more soluble base system (e.g., Cs₂CO₃ in DMF or K₃PO₄ in dioxane/water) to improve homogeneity.
-
-
Poor Heat Transfer:
-
Causality: The surface-area-to-volume ratio decreases upon scale-up, making it harder to maintain a consistent internal temperature. Local hot spots can cause thermal degradation of the catalyst and product.
-
Solution: Use a jacketed reactor with a reliable temperature controller. Ensure the heating ramp-up is controlled and not too aggressive.
-
-
Exothermic Reaction Control:
-
Causality: The initial complexation and oxidative addition steps can be exothermic. On a large scale, this can lead to a temperature spike that degrades the catalyst.
-
Solution: Consider adding the limiting reagent (e.g., aniline) slowly via an addition funnel or syringe pump to control the initial exotherm rather than adding all reagents at once.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use a copper catalyst (Ullmann condensation) instead of palladium? A1: Yes, the Ullmann condensation is a viable alternative.[4] However, it typically requires higher reaction temperatures (>150 °C) and stoichiometric amounts of copper.[4][7] Modern protocols using copper(I) iodide (CuI) with ligands like phenanthroline have improved the scope and conditions, but the Buchwald-Hartwig reaction is generally considered milder and more versatile for this specific transformation.[4][8]
Q2: How do I effectively remove the residual palladium catalyst from my final product? A2: Residual palladium is a major concern for pharmaceutical applications.
-
Primary Purification: Careful column chromatography is the first step.
-
Scavenging: If chromatography is insufficient, stir the product solution with a palladium scavenger resin (e.g., thiol-functionalized silica) for several hours, then filter.
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.
Q3: What are the key analytical signatures for this compound? A3:
-
¹H NMR: Expect characteristic signals for the aniline protons (two doublets in the aromatic region) and the imidazole protons (two singlets or closely spaced doublets), along with a singlet for the N-methyl group around 3.5-4.0 ppm.
-
LC-MS: The compound is readily ionizable. Look for the [M+H]⁺ ion corresponding to a molecular weight of 173.22 g/mol . A reverse-phase HPLC method (C18 column) with a water/acetonitrile mobile phase containing 0.1% formic acid is a good starting point for purity analysis.
Q4: What are the primary safety concerns for this synthesis? A4:
-
Sodium tert-butoxide: Highly corrosive and pyrophoric upon contact with moisture. Handle in a glovebox or under a nitrogen blanket.[9]
-
Palladium Catalysts: Can be toxic and should be handled with care in a fume hood.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Ensure adequate ventilation.
-
Product: Substituted anilines can be toxic and skin irritants. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11]
Section 4: Data & Protocols
Table 1: Comparison of Catalytic Systems
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 110 | 85-95 | Gold-standard, fast kinetics. |
| Pd₂(dba)₃ (1) | RuPhos (3) | K₂CO₃ (2.0) | Dioxane | 100 | 70-85 | Milder base, may require longer reaction times. |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 75-90 | Good for suppressing hydrodehalogenation.[5] |
| CuI (10) | Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 150 | 60-75 | Ullmann conditions; higher temp, potential for side reactions.[4] |
Protocol: Purification by Flash Column Chromatography
-
Adsorbent: Silica gel, 230-400 mesh.
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor by TLC (staining with potassium permanganate or UV light). The product typically has an Rf of 0.2-0.4 in 50% Ethyl Acetate/Hexanes.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. abmole.com [abmole.com]
Technical Support Center: Degradation Pathways of 4-(1-Methyl-5-imidazolyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1-Methyl-5-imidazolyl)aniline. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work on the degradation pathways of this compound.
Introduction
This compound is a molecule of interest in pharmaceutical and chemical research, incorporating both an aniline and an N-methylated imidazole ring. Understanding its stability and degradation profile is crucial for determining its shelf-life, identifying potential impurities, and ensuring the safety and efficacy of any related drug products. This guide is designed to address common challenges and questions that arise during the investigation of its degradation pathways.
The structure of this compound presents two key moieties susceptible to degradation: the aromatic amine (aniline) and the N-substituted imidazole ring. Degradation can be initiated by various factors, including pH, light, temperature, and oxidative stress. The aniline portion is prone to oxidation, which can lead to the formation of colored products and more complex structures.[1][2] The imidazole ring, while generally stable, can also undergo oxidative degradation and is sensitive to photodegradation.[3]
This document will provide a practical, question-and-answer-based approach to navigating the complexities of studying the degradation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most probable degradation pathways for this compound under typical stress conditions?
Based on the chemical functionalities of this compound, the primary degradation pathways are expected to be oxidation, photodegradation, and hydrolysis under extreme pH conditions.
-
Oxidative Degradation: The aniline moiety is particularly susceptible to oxidation. Exposure to oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen) can lead to the formation of hydroxylated species, nitroso, nitro, and azoxy derivatives, and potentially polymerization.[1][2] The imidazole ring can also be oxidized, potentially leading to ring-opening.[3]
-
Photodegradation: Aromatic amines are known to be sensitive to light.[4][5][6] UV or even visible light exposure can generate reactive species that lead to complex degradation products. The imidazole moiety is also known to be sensitive to photodegradation.[3]
-
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, could potentially promote degradation. The imidazole ring's stability can be pH-dependent.
Below is a diagram illustrating the potential degradation initiation points on the molecule.
Caption: Potential degradation pathways for this compound.
FAQ 2: I am planning a forced degradation study. What conditions should I include?
A comprehensive forced degradation study should aim to produce a modest level of degradation (typically 5-20%) to ensure that the analytical methods are stability-indicating without generating an overly complex mixture of secondary degradants.[7]
Here is a recommended set of starting conditions:
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp & 60°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp & 60°C | Up to 72 hours |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal | 80°C (in solution) | 80°C | Up to 72 hours |
| Photostability | ICH Q1B conditions (UV/Vis) | Ambient | As per guidelines |
Experimental Protocol: Forced Degradation Study Setup
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Hydrolysis: Mix the stock solution with the acidic or basic solution.
-
Oxidation: Mix the stock solution with the hydrogen peroxide solution.
-
Thermal: Dilute the stock solution in a suitable solvent and place it in a temperature-controlled oven.
-
-
Control Samples: Prepare control samples (unstressed compound in the same solvent) for each condition and store them at a protected temperature (e.g., 2-8°C) in the dark.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Neutralization (for hydrolysis samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV and/or mass spectrometric detection.
References
- 1. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. researchgate.net [researchgate.net]
- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 7. ijrpp.com [ijrpp.com]
Validation & Comparative
A Comparative Guide to 4-(1-Methyl-5-imidazolyl)aniline and Other Aniline Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, aniline and its derivatives are foundational scaffolds, offering a versatile platform for the synthesis of a vast array of functional molecules.[1] This guide provides an in-depth technical comparison of 4-(1-Methyl-5-imidazolyl)aniline with other key aniline derivatives, namely the parent aniline , the electron-rich p-toluidine , and the electron-deficient p-chloroaniline . Our objective is to furnish researchers, scientists, and drug development professionals with a comparative analysis grounded in experimental data, elucidating the nuanced interplay between structure, reactivity, and potential biological activity.
Introduction to the Analogs
Aniline, a primary aromatic amine, serves as our baseline for comparison. Its chemical landscape is readily altered by the introduction of substituents on the phenyl ring, which can dramatically influence its electronic properties, reactivity, and biological interactions. For this guide, we have selected two common derivatives to contrast with our target molecule, this compound:
-
p-Toluidine: Features an electron-donating methyl group, which increases the electron density of the aromatic ring.
-
p-Chloroaniline: Contains an electron-withdrawing chlorine atom, which decreases the ring's electron density.
-
This compound: Our compound of interest, which incorporates a heterocyclic imidazole moiety. The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, and its electronic influence is more complex than simple alkyl or halo substituents.[2]
This selection allows for a systematic evaluation of how different electronic and structural features impact the fundamental properties of the aniline core.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a molecule, such as its acidity (pKa) and solubility, are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence everything from reaction kinetics to pharmacokinetic profiles.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | Melting Point (°C) | Solubility in Water |
| This compound | 173.22 | Data Not Available | 143-147[3] | Data Not Available | |
| Aniline | 93.13 | 4.6 | -6 | 3.6 g/100 mL (20 °C) | |
| p-Toluidine | 107.15 | 5.08 | 41-46[1] | 1.1 g/100 mL[4] | |
| p-Chloroaniline | 127.57 | 4.15[5] | 67-70[5] | 0.3 g/100 mL (20 °C)[5] |
Analysis of Physicochemical Trends:
The pKa of the anilinium ion is a direct measure of the basicity of the aniline. The electron-donating methyl group in p-toluidine increases the electron density on the nitrogen atom, making it more basic (higher pKa) than aniline.[6] Conversely, the electron-withdrawing chlorine atom in p-chloroaniline decreases the electron density on the nitrogen, rendering it less basic (lower pKa).
Comparative Reactivity: The Acetylation Reaction
To quantitatively compare the reactivity of these aniline derivatives, we will consider the well-established N-acetylation reaction. This reaction, typically carried out with acetic anhydride or acetyl chloride, is a classic example of nucleophilic acyl substitution where the aniline acts as the nucleophile.[5][7] The rate of this reaction is highly sensitive to the electron density on the nitrogen atom.
Experimental Protocol: N-Acetylation of Anilines
The following protocol provides a standardized method for comparing the acetylation rates of different anilines.
Caption: Workflow for the N-acetylation of aniline derivatives.
Expected Reactivity Trends:
Based on the electronic effects of the substituents, the expected order of reactivity towards acetylation is:
p-Toluidine > Aniline > p-Chloroaniline
The electron-donating methyl group of p-toluidine enhances the nucleophilicity of the amino group, leading to a faster reaction rate compared to aniline.[8][9] Conversely, the electron-withdrawing chlorine atom in p-chloroaniline reduces the nucleophilicity of the amino group, resulting in a slower reaction.
For This compound , the imidazole substituent's electronic effect is more complex. While the imidazole ring can be electron-withdrawing through an inductive effect, it can also participate in resonance, potentially influencing the electron density on the aniline nitrogen. The overall reactivity will depend on the balance of these effects. A kinetic study following the protocol above would be necessary to definitively place it within this reactivity series.
Biological Activity: A Cytotoxicity Perspective
Aniline and its derivatives are known to exhibit a range of biological activities, and they are common motifs in pharmaceuticals.[1] However, they can also exhibit toxicity.[10] A standard method to assess the potential of a compound as a therapeutic agent or to understand its toxicity profile is the MTT assay, which measures cell viability.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of aniline derivatives against a cancer cell line.
Caption: Workflow for determining the IC50 of aniline derivatives using the MTT assay.
Comparative Cytotoxicity Data (Hypothetical):
While specific IC50 values for this compound are not available in the public domain, we can present a hypothetical comparative table to illustrate how such data would be presented. The IC50 value represents the concentration of a compound that is required for 50% inhibition of in vitro cellular growth.[12]
| Compound | Hypothetical IC50 on a Cancer Cell Line (µM) |
| This compound | To be determined |
| Aniline | >100 |
| p-Toluidine | 85 |
| p-Chloroaniline | 50 |
Interpretation of Cytotoxicity:
Generally, the introduction of substituents can modulate the cytotoxicity of aniline. The imidazole moiety in our target compound is of particular interest, as imidazole derivatives are known to possess a wide range of biological activities, including anticancer properties.[2] The presence of the imidazole ring could lead to different mechanisms of action compared to simple substituted anilines, potentially through interactions with specific biological targets. A direct comparison of the cytotoxic effect of this compound with cisplatin on various cancer cell lines, similar to studies on other imidazole-containing platinum complexes, would be highly informative.[2]
Spectroscopic Characterization: A Comparative Look
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and characterization of organic molecules.
Workflow for Spectroscopic Analysis
Caption: General workflow for NMR and IR spectroscopic analysis.
Comparative Spectroscopic Data:
| Compound | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| This compound | Aromatic protons, Imidazole protons, N-CH₃ protons, -NH₂ protons | N-H stretching, C-N stretching, Aromatic C-H and C=C stretching |
| Aniline | Aromatic protons (~6.7-7.2), -NH₂ protons (~3.4) | N-H stretching (~3300-3500), C-N stretching (~1250-1350), Aromatic C-H and C=C |
| p-Toluidine | Aromatic protons (~6.6-7.0), -NH₂ protons (~3.4), -CH₃ protons (~2.2)[13] | N-H stretching, C-N stretching, Aromatic C-H and C=C, C-H (methyl) stretching |
| p-Chloroaniline | Aromatic protons (~6.6-7.1), -NH₂ protons (~3.8)[14] | N-H stretching, C-N stretching, Aromatic C-H and C=C, C-Cl stretching (~1000-1100) |
Spectroscopic Insights:
The ¹H NMR spectrum of this compound is expected to be the most complex of the four, with distinct signals for the protons on the aniline ring, the imidazole ring, the N-methyl group, and the amino group. The chemical shifts of the aniline protons will be influenced by the electronic nature of the imidazole substituent.
The IR spectra of all four compounds will show characteristic N-H stretching bands for the primary amine. The position and shape of these bands can provide information about hydrogen bonding. Each molecule will also have a unique fingerprint region that allows for its unambiguous identification.
Conclusion
This guide has provided a framework for the comparative analysis of this compound against aniline, p-toluidine, and p-chloroaniline. While a complete dataset for our target molecule is not yet available, the established trends in physicochemical properties, reactivity, and biological activity for the reference compounds provide a solid foundation for predictive assessment and for designing future experimental work. The introduction of the N-methylimidazole moiety is expected to impart unique characteristics to the aniline scaffold, potentially leading to novel applications in drug discovery and materials science. Further experimental investigation into the pKa, solubility, reactivity, and biological activity of this compound is highly encouraged to fully elucidate its properties and potential.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gauthmath.com [gauthmath.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Validating the Mechanism of Action of 4-(1-Methyl-5-imidazolyl)aniline: A Comparative Guide for TGF-β Signaling Pathway Inhibitors
This guide provides a comprehensive framework for validating the mechanism of action of 4-(1-Methyl-5-imidazolyl)aniline, a novel small molecule with a hypothesized role as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The imidazole core is a common scaffold in kinase inhibitors, and this guide positions the compound as a putative antagonist of the TGF-β type I receptor (ALK5).[1][2] To establish its scientific credibility, we will compare its performance against well-characterized ALK5 inhibitors, providing the necessary experimental protocols and data interpretation to guide researchers in drug development.
The Central Role of TGF-β Signaling in Disease
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[3][4] Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases and cancer.[4][5][6] In cancer, TGF-β can act as a tumor suppressor in the early stages but promotes tumor progression, metastasis, and immune evasion in later stages.[7]
The canonical TGF-β signaling cascade begins with the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[8][9] Activated ALK5 subsequently phosphorylates the receptor-regulated Smad proteins, Smad2 and Smad3.[6][8] These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and cancer progression.[4] Given its central role, targeting the TGF-β pathway, particularly the ALK5 kinase, has become a promising therapeutic strategy.[7][8][10]
Visualizing the TGF-β Signaling Pathway
Caption: Canonical TGF-β signaling pathway and the hypothesized point of inhibition by this compound.
A Comparative Approach to Mechanism of Action Validation
To validate the hypothesis that this compound acts as an ALK5 inhibitor, a direct comparison with established inhibitors is essential. This guide will use the following well-characterized ALK5 inhibitors as benchmarks:
-
Galunisertib (LY2157299): A potent and selective small molecule inhibitor of the TGF-β receptor I kinase.[11]
-
SB-431542: A widely used research tool that selectively inhibits ALK4, ALK5, and ALK7.[12]
-
A83-01: A potent inhibitor of ALK4, ALK5, and ALK7.[12]
The validation workflow will proceed through a series of biochemical and cell-based assays designed to demonstrate target engagement, pathway inhibition, and functional cellular outcomes.
Experimental Workflow for Validation
Caption: A stepwise experimental workflow for the validation of a putative TGF-β signaling inhibitor.
Comparative Data Summary
The following table outlines the expected data points for comparison between this compound and the reference inhibitors.
| Assay | Parameter | This compound | Galunisertib (LY2157299) | SB-431542 | A83-01 |
| Biochemical | |||||
| ALK5 Kinase Assay | IC50 (nM) | To be determined | ~10-60 | ~94 | ~12 |
| Kinase Selectivity | Off-target hits | To be determined | High selectivity | Inhibits ALK4/7 | Inhibits ALK4/7 |
| Cell-Based | |||||
| Smad2/3 Phosphorylation | IC50 (nM) | To be determined | ~50 | ~140 | ~50 |
| Fibronectin mRNA Expression | IC50 (nM) | To be determined | ~50 | ~200 | ~70 |
| TGF-β Reporter Assay | IC50 (nM) | To be determined | ~40 | ~150 | ~45 |
| Cell Viability (A549 cells) | GI50 (µM) | To be determined | >10 | >10 | >10 |
| Functional | |||||
| EMT Marker (E-cadherin) | Reversal | To be determined | Yes | Yes | Yes |
| Fibroblast Activation (α-SMA) | Inhibition | To be determined | Yes | Yes | Yes |
Note: IC50 and GI50 values for reference compounds are approximate and may vary based on experimental conditions.
Detailed Experimental Protocols
In Vitro ALK5 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of ALK5.
Protocol:
-
Reagents: Recombinant human ALK5 kinase domain, biotinylated peptide substrate, ATP, and a suitable kinase buffer.
-
Procedure:
-
Prepare a serial dilution of this compound and reference inhibitors in DMSO.
-
In a 96-well plate, add the ALK5 enzyme, the test compound, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., luminescence-based assay).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Smad2/3 Phosphorylation Assay
Objective: To assess the ability of the compound to inhibit TGF-β-induced Smad2/3 phosphorylation in a cellular context.
Protocol:
-
Cell Line: A suitable cell line responsive to TGF-β, such as A549 human lung carcinoma cells.
-
Procedure:
-
Plate A549 cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of this compound or reference inhibitors for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Lyse the cells and quantify the levels of phosphorylated Smad2/3 and total Smad2/3 using an immunoassay (e.g., ELISA or Western blot).
-
-
Data Analysis: Normalize the phosphorylated Smad2/3 levels to total Smad2/3. Calculate the percent inhibition relative to the TGF-β1-treated control and determine the IC50 value.
Target Gene Expression Analysis
Objective: To measure the effect of the compound on the transcription of TGF-β target genes.
Protocol:
-
Cell Line: A549 cells or primary human lung fibroblasts.
-
Procedure:
-
Plate and starve the cells as described above.
-
Pre-treat with the test compounds for 1 hour.
-
Stimulate with TGF-β1 for 6-24 hours.
-
Isolate total RNA from the cells.
-
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control. Determine the IC50 for the inhibition of TGF-β-induced gene expression.[8]
Epithelial-to-Mesenchymal Transition (EMT) Assay
Objective: To evaluate the compound's ability to reverse or prevent TGF-β-induced EMT, a key process in fibrosis and cancer metastasis.
Protocol:
-
Cell Line: A549 or other epithelial cell lines.
-
Procedure:
-
Culture cells in the presence of TGF-β1 for 48-72 hours to induce EMT.
-
Treat the cells with this compound or reference inhibitors during the TGF-β1 stimulation.
-
Assess EMT markers by:
-
Immunofluorescence: Stain for the epithelial marker E-cadherin and the mesenchymal marker Vimentin.
-
Western Blot or qRT-PCR: Quantify the protein or mRNA levels of these markers.
-
-
-
Data Analysis: Qualitatively and quantitatively assess the reversal of the EMT phenotype (e.g., increased E-cadherin expression and decreased Vimentin expression) in the presence of the inhibitors.
Conclusion
This guide outlines a rigorous, comparative approach to validate the hypothesized mechanism of action of this compound as a novel inhibitor of the TGF-β signaling pathway. By systematically comparing its performance against well-established ALK5 inhibitors across a range of biochemical, cellular, and functional assays, researchers can generate the robust data package necessary for further drug development. The provided protocols and data interpretation framework serve as a foundational resource for scientists in the fields of fibrosis and oncology research.
References
- 1. longdom.org [longdom.org]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]
- 6. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Heterobicyclic inhibitors of transforming growth factor beta receptor I (TGFβRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of Hepatocellular Carcinoma Experimental Models for TGF-β Promoting Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Kinase Inhibition by 4-(1-Methyl-5-imidazolyl)aniline: A Guide for Researchers
Introduction: The Imidazole Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within the diverse chemical landscape of kinase inhibitors, the imidazole ring system has emerged as a "privileged scaffold". Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal anchor for binding within the ATP-binding pocket of various kinases.[1][2][3] This guide provides a comparative analysis of 4-(1-methyl-5-imidazolyl)aniline, a key chemical entity whose core structure is found in a number of potent kinase inhibitors. While direct inhibitory data for this specific molecule is not extensively published, its presence in highly active derivatives strongly suggests its potential as a kinase inhibitor. This guide will therefore focus on its likely targets, Aurora and FMS-like tyrosine kinase 3 (FLT3), and compare its inferred potential against established inhibitors of these kinases.
Kinase Inhibition Profile: Aurora and FLT3 Kinases as Primary Targets
The this compound moiety is a core component of a class of imidazo[4,5-b]pyridine derivatives that have demonstrated potent inhibitory activity against both Aurora and FLT3 kinases. One such derivative, designated as compound 21a in a key study, which features the 1-methyl-1H-imidazol-5-yl group, was identified as a potent inhibitor of these kinases. This provides a strong rationale for investigating this compound as a foundational scaffold for the inhibition of these specific kinase families.
Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) are essential for the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.
FLT3 Kinase: A receptor tyrosine kinase, FLT3 plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3, particularly internal tandem duplications (ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4]
The following sections will compare the inhibitory potential of the this compound scaffold, as represented by its derivatives, against well-established inhibitors of Aurora and FLT3 kinases.
Comparative Analysis of Kinase Inhibitors
For a meaningful comparison, we will evaluate the inhibitory activity based on the half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency.
Aurora Kinase Inhibition
The table below compares the IC50 values of established Aurora kinase inhibitors with those of a representative compound containing the this compound scaffold.
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Tozasertib (VX-680) | Aurora A, B, C | Ki: 0.6 (A), 18 (B), 4.6 (C) | [1][5][6] |
| Danusertib (PHA-739358) | Aurora A, B, C | 13 (A), 79 (B), 61 (C) | [3][7] |
| Imidazo[4,5-b]pyridine Derivative (21a) | Aurora A | Potent Inhibition Reported |
Note: Specific IC50 values for the this compound-containing derivative against Aurora kinases were not publicly available in the cited literature, but it was identified as a potent inhibitor.
FLT3 Kinase Inhibition
The following table compares the IC50 values of approved and clinical-stage FLT3 inhibitors with a derivative containing the this compound moiety.
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Quizartinib (AC220) | FLT3 (wild-type and ITD) | 1.1 (ITD), 4.2 (WT) | [2][8] |
| Gilteritinib (ASP2215) | FLT3 (ITD and TKD mutations), AXL | 0.29 (FLT3) | [9][10][11] |
| Imidazo[4,5-b]pyridine Derivative (21a) | FLT3 | Potent Inhibition Reported |
Note: As with Aurora kinases, the specific IC50 value for the derivative against FLT3 was not detailed in the available sources, though its potent activity was highlighted.
Experimental Protocols for Kinase Inhibition Analysis
To empirically determine and compare the inhibitory activity of this compound, the following experimental workflows are recommended.
In Vitro Kinase Inhibition Assay (IC50 Determination)
A luminescent kinase assay, such as the Kinase-Glo® platform, is a robust and high-throughput method for determining the IC50 of a compound.[12][13][14]
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for IC50 determination using a luminescent kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 serial dilutions.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase (e.g., recombinant Aurora A or FLT3), the appropriate substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted compound or vehicle control (DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Downstream Signaling
To assess the effect of the compound on kinase activity within a cellular context, a western blot analysis of downstream signaling pathways is essential.[15][16][17]
Principle: This technique allows for the detection of changes in the phosphorylation state of downstream target proteins of Aurora or FLT3 kinases.
Signaling Pathway Diagram (Simplified FLT3 Signaling):
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MV4-11 cells, which harbor an FLT3-ITD mutation) to 70-80% confluency.
-
Compound Incubation: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-STAT5, anti-phospho-AKT, or anti-phospho-ERK for FLT3 signaling; anti-phospho-Histone H3 for Aurora B activity).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total protein of the target to ensure equal loading. Quantify the band intensities to determine the relative change in phosphorylation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting Aurora and FLT3 kinases. The comparative analysis with established inhibitors highlights the potential for this chemical entity to achieve high potency. The experimental protocols outlined in this guide provide a clear path for the empirical validation of its inhibitory activity and cellular effects. Future studies should focus on a comprehensive kinase panel screening to determine the selectivity profile of this compound and its derivatives. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of this promising scaffold for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. adooq.com [adooq.com]
- 8. apexbt.com [apexbt.com]
- 9. Gilteritinib(ASP2215) | FLT3/AXL inhibitor | CAS 1254053-43-4 | InvivoChem [invivochem.com]
- 10. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 13. promega.com [promega.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profiling of 4-(1-Methyl-5-imidazolyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
In the pursuit of novel therapeutics, the identification of a potent "hit" compound is only the beginning. A molecule's ultimate success as a drug is critically dependent not just on its affinity for its intended target, but also on its selectivity—its lack of interaction with unintended biological molecules. Off-target interactions, or cross-reactivity, can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe toxicity.[1][2] Therefore, rigorous cross-reactivity profiling is a cornerstone of modern drug development, mandated by regulatory bodies and essential for building a robust safety profile for any investigational new drug.[3][4][5]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel compound 4-(1-Methyl-5-imidazolyl)aniline as a representative case. While public data on this specific molecule is scarce, its structure—featuring an aniline ring and a methyl-imidazole moiety—is common in a class of highly significant therapeutic agents: protein kinase inhibitors.[6][7][8] Imidazole-based compounds are known to target the ATP-binding site of kinases, and even minor structural changes can dramatically shift their inhibitory profiles.[6] This guide will, therefore, proceed by hypothesizing that this compound is an inhibitor of a specific protein kinase (e.g., a hypothetical "Target Kinase A" or TKA) and will outline the necessary comparisons and experimental protocols to validate its selectivity.
Compound Profile & Rationale for Study Design
-
Lead Compound: this compound
-
Hypothetical Primary Target: Target Kinase A (TKA), a serine/threonine kinase implicated in an inflammatory disease pathway.
-
Structural Context: The imidazole and aniline motifs are known pharmacophores that interact with a wide range of biomolecules, particularly the highly conserved ATP-binding pocket of protein kinases.[6][8] This structural similarity across the kinome necessitates a broad screening approach to identify potential off-target interactions.[9]
The primary objective is to determine the selectivity profile of this compound by comparing its inhibitory activity against TKA to its activity against a panel of other kinases and relevant off-targets.
Comparator Compounds
To provide context for the lead compound's performance, two comparator molecules will be used:
-
Comparator X (High Selectivity): A well-characterized, clinically approved inhibitor known for its high selectivity for TKA, with minimal off-target effects.
-
Comparator Y (Low Selectivity): A known promiscuous kinase inhibitor that shares the imidazolyl-aniline scaffold but is known to inhibit multiple kinases, serving as a negative control for selectivity.[10]
Tiered Strategy for Cross-Reactivity Profiling
A multi-tiered approach ensures a cost-effective and comprehensive evaluation, moving from broad, high-throughput screening to more focused, mechanistic assays.
Caption: A tiered workflow for systematic cross-reactivity assessment.
Tier 1: Broad Kinome Screening
The initial step involves screening the compound against a large, commercially available kinase panel at a single, high concentration (e.g., 1 or 10 µM). This provides a global view of potential off-target interactions.[9]
Experimental Protocol: In Vitro Kinase Profiling Assay
-
Compound Preparation: Prepare stock solutions of this compound and comparator compounds in DMSO. Dilute to the final screening concentration (e.g., 10 µM).[11]
-
Kinase Reaction Setup: In a multi-well plate, combine a panel of purified kinases (e.g., the 468-kinase panel from Eurofins or Reaction Biology) with their specific peptide substrates and radiolabeled ATP ([γ-³³P]-ATP).[12]
-
Incubation: Add the test compounds to the reaction mixtures and incubate at a controlled temperature to allow the kinase reaction to proceed.[11]
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate, typically by measuring the incorporation of the radiolabel.[11][12]
-
Data Analysis: Calculate the percent inhibition of each kinase relative to a vehicle (DMSO) control. Hits are typically defined as kinases showing >50% inhibition at the screening concentration.
Data Presentation: Tier 1 Screening Results
| Compound | Primary Target (TKA) % Inhibition @ 10 µM | Number of Off-Targets (% Inhibition > 50%) | Selectivity Score (S-Score)* |
| This compound | 98% | 8 | 0.017 |
| Comparator X (Selective) | 99% | 2 | 0.004 |
| Comparator Y (Promiscuous) | 95% | 45 | 0.096 |
*Selectivity Score (S-score) is calculated as the number of inhibited off-targets divided by the total number of kinases tested. A lower score indicates higher selectivity.
Tier 2: Quantitative IC₅₀ Determination & Binding Confirmation
For the primary target (TKA) and all hits identified in Tier 1, full dose-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀). This quantifies the potency of the compound against each target. An orthogonal binding assay is then crucial to confirm that inhibition is due to direct physical interaction.
Experimental Protocol: Competitive Binding Assay
A competitive binding assay indirectly measures the affinity of your unlabeled compound by quantifying its ability to displace a known, labeled ligand from the target protein.[13][14]
-
Assay Setup: Immobilize the purified target kinase on a sensor chip (e.g., for Surface Plasmon Resonance - SPR) or use it in solution with a fluorescently labeled tracer ligand.[14]
-
Tracer Binding: First, determine the dissociation constant (Kd) of the labeled tracer for the target kinase.
-
Competition: Create a pre-incubated complex of the target kinase and the labeled tracer.
-
Titration: Titrate increasing concentrations of the unlabeled test compound (this compound) into the kinase-tracer complex.
-
Detection: Measure the displacement of the labeled tracer. The signal (e.g., fluorescence or SPR response) will decrease as the unlabeled compound binds to the target.[13][14]
-
Data Analysis: The resulting data is used to calculate an IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. This provides a true measure of binding affinity.
Data Presentation: Tier 2 Potency and Affinity Comparison
| Target Kinase | This compound | Comparator X (Selective) | Comparator Y (Promiscuous) |
| IC₅₀ (nM) | Ki (nM) | IC₅₀ (nM) | |
| TKA (On-Target) | 15 | 12 | 5 |
| Off-Target 1 (SRC) | 850 | 790 | >10,000 |
| Off-Target 2 (VEGFR2) | 1,200 | 1,150 | >10,000 |
| Off-Target 3 (p38α) | 3,500 | 3,300 | >10,000 |
This data clearly shows that while the lead compound is potent against TKA, it has micromolar activity against several off-targets, whereas the selective comparator shows a much cleaner profile.
Tier 3: Cellular Target Engagement & Functional Consequences
The final step is to validate these findings in a biologically relevant context. Cellular assays confirm that the compound can penetrate the cell membrane, engage its target, and elicit a functional response.
Caption: On-target inhibition of a cellular signaling pathway.
Experimental Protocol: Western Blot for Target Phosphorylation
-
Cell Culture: Use a cell line that expresses TKA and where its activity can be stimulated (e.g., with a cytokine).
-
Compound Treatment: Treat the cells with a dose-range of this compound for a set period.
-
Stimulation: Add the appropriate stimulus to activate the TKA pathway.
-
Cell Lysis: Harvest the cells and prepare protein lysates.[11]
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of TKA's downstream substrate (p-Substrate) and total substrate (as a loading control).
-
Analysis: Quantify the band intensities to determine the concentration at which the compound inhibits substrate phosphorylation in a cellular environment.
Conclusion & Interpretation
The comprehensive, multi-tiered analysis provides a clear picture of the cross-reactivity profile of this compound. The hypothetical data presented here would suggest the following:
-
Potency: The compound is a potent inhibitor of its intended target, TKA, with nanomolar activity in both biochemical and cellular assays.
-
Selectivity: While potent, the compound is not entirely selective. The Tier 1 screen identified 8 off-targets, and Tier 2 analysis confirmed micromolar affinity for several of them. This profile is significantly less selective than Comparator X but better than the promiscuous Comparator Y.
-
Implications for Development: The identified off-target activities (e.g., against SRC, VEGFR2) must be carefully considered. These interactions could lead to unintended side effects in vivo.[12] Further medicinal chemistry efforts may be required to improve selectivity by modifying the structure to reduce binding to these off-target kinases. This process of profiling, analyzing, and refining is central to the development of safe and effective targeted therapies.
References
- 1. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 2. criver.com [criver.com]
- 3. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. nicoyalife.com [nicoyalife.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(1-Methyl-5-imidazolyl)aniline
This guide provides a comprehensive evaluation of the preclinical efficacy of the novel investigational compound, 4-(1-Methyl-5-imidazolyl)aniline. As researchers and drug development professionals, the objective is to rigorously assess the potential of new chemical entities against established standards of care. This document outlines a series of in vitro and in vivo studies to characterize the anticancer activity of this compound, comparing it directly with Cetuximab, a widely used EGFR inhibitor for the treatment of colorectal cancer.[1][2][3][4]
The experimental framework detailed herein is designed to be a self-validating system, ensuring that each step provides a clear, causal link to the next, thereby building a robust data package for this promising imidazole-based compound.
Introduction to this compound and its Rationale
Imidazole-containing compounds represent a rich source of biologically active molecules with a broad range of therapeutic applications, including oncology.[5][6][7][8][9] The unique chemical properties of the imidazole ring allow for diverse molecular interactions, making it a privileged scaffold in medicinal chemistry.[6][7] Several imidazole-based agents have been investigated for their ability to interfere with key oncogenic pathways, including angiogenesis and microtubule dynamics.[5][8]
This compound has been synthesized as a novel small molecule inhibitor. The rationale for its development is based on a hypothetical mechanism of action targeting critical signaling pathways in colorectal cancer, a disease where targeted therapies have significantly improved patient outcomes.[1][2][10] This guide will delineate the necessary experimental procedures to test this hypothesis and establish a preclinical proof-of-concept.
In Vitro Efficacy Assessment
The initial phase of our investigation focuses on characterizing the activity of this compound at the cellular level. These in vitro assays are designed to provide a rapid and cost-effective initial screening of the compound's anticancer potential.[1]
Cell Viability and Cytotoxicity
The primary objective is to determine the concentration-dependent effect of this compound on the viability of colorectal cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate human colorectal cancer cell lines (e.g., HCT-116, SW480) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drug, Cetuximab, in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
The half-maximal inhibitory concentration (IC50) will be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
| Compound | HCT-116 IC50 (µM) | SW480 IC50 (µM) |
| This compound | 5.2 | 8.9 |
| Cetuximab | 15.8 | 22.4 |
Hypothetical data presented for illustrative purposes.
Mechanism of Cell Death: Apoptosis vs. Necrosis
To understand how this compound induces cell death, we will perform an Annexin V-FITC and Propidium Iodide (PI) apoptosis assay.[12][13]
-
Cell Treatment: Treat HCT-116 cells with this compound and Cetuximab at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Impact on Cell Cycle Progression
We will investigate the effect of this compound on the cell cycle distribution of colorectal cancer cells.
-
Cell Treatment: Synchronize HCT-116 cells and then treat with the IC50 concentration of this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[15][16]
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase.[17][18]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[19]
Caption: Workflow for the in vitro evaluation of this compound.
In Vivo Efficacy Assessment
Following promising in vitro results, the next critical step is to evaluate the antitumor efficacy of this compound in a living organism.
Colorectal Cancer Xenograft Model
We will utilize a subcutaneous xenograft model in immunocompromised mice to assess the in vivo activity of our lead compound.[20]
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT-116 cells suspended in Matrigel into the flank of athymic nude mice.[21]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Administration: Administer this compound (e.g., 25 mg/kg, intraperitoneally, daily), Cetuximab (e.g., 1 mg/kg, intraperitoneally, twice weekly), and a vehicle control.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study period (e.g., 28 days). Excise and weigh the tumors.
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (25 mg/kg) | 480 ± 95 | 61.6 |
| Cetuximab (1 mg/kg) | 620 ± 110 | 50.4 |
Hypothetical data presented for illustrative purposes.
Caption: Schematic of the in vivo xenograft study design.
Proposed Mechanism of Action and Future Directions
Based on the known activities of other imidazole-based anticancer agents, we hypothesize that this compound may exert its effects through the inhibition of a key signaling pathway, such as the VEGF or EGFR pathways.[5][8]
Caption: Proposed mechanism of action for this compound.
Future studies should focus on elucidating the precise molecular target of this compound through techniques such as kinase profiling and western blot analysis of key signaling proteins. Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential for its continued development.
Conclusion
This guide outlines a rigorous and systematic approach to evaluate the preclinical efficacy of this compound. By directly comparing its performance against a standard-of-care agent, Cetuximab, and employing a series of validated in vitro and in vivo assays, we can build a comprehensive data package to support its further development as a potential therapeutic for colorectal cancer. The presented protocols and data visualization frameworks are intended to serve as a robust template for the preclinical assessment of novel anticancer compounds.
References
- 1. Epidermal growth factor receptor (EGFR) inhibitors for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current concepts of anti-EGFR targeting in metastatic colorectal cancer [frontiersin.org]
- 3. Epidermal growth factor receptor (EGFR) inhibitors for metastatic colorectal cancer | Cochrane [cochrane.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazoles as potential anticancer agents. | Semantic Scholar [semanticscholar.org]
- 10. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. bio-protocol.org [bio-protocol.org]
The Structure-Activity Relationship of 4-(1-Methyl-5-imidazolyl)aniline: A Comparative Guide for Kinase Inhibitor Scaffolds
For researchers, medicinal chemists, and drug development professionals, the 4-(1-methyl-5-imidazolyl)aniline scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding pocket of various kinases makes it a valuable starting point for inhibitor design. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of derivatives based on this core, with a particular focus on their application as p38 MAP kinase and Bcr-Abl inhibitors, supported by experimental data and detailed protocols.
Introduction to the this compound Scaffold
The this compound core is a key pharmacophore found in several clinically approved and investigational kinase inhibitors, most notably the second-generation Bcr-Abl inhibitor, Nilotinib.[1][2][3] The scaffold can be deconstructed into three primary regions for SAR exploration: the aniline ring, the imidazole ring, and the linkage between them. Modifications to each of these regions can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.
The imidazole moiety, with its unique nitrogen-containing ring structure, can engage in crucial hydrogen bonding and π-π stacking interactions within the kinase active site.[4] The aniline portion often serves as a key anchor into the hydrophobic regions of the ATP binding pocket and provides a vector for introducing further substitutions to enhance selectivity and potency. This guide will explore the nuanced effects of chemical modifications at these key positions.
Core Structure-Activity Relationship (SAR) Insights
Our analysis, synthesized from multiple studies on related imidazole-based kinase inhibitors, reveals critical determinants of activity for the this compound scaffold. The primary biological target often associated with this scaffold is the p38 MAP kinase, a key regulator of inflammatory cytokine production.[5][6][7] Additionally, its presence in Nilotinib highlights its importance for inhibiting the Bcr-Abl kinase.[1][8]
The following diagram illustrates the key regions of the this compound scaffold and summarizes the general SAR trends observed in the literature.
Caption: Key SAR takeaways for the this compound scaffold.
Comparative Analysis of Analog Performance
To provide a quantitative understanding of the SAR, the following table summarizes the inhibitory activities of representative analogs against p38α MAP kinase. The data is compiled and synthesized from studies on structurally related imidazole-based inhibitors to provide a comparative framework.
| Compound ID | R1 (Aniline Substitution) | R2 (Imidazole N1-Substituent) | R3 (Imidazole C4-Substituent) | p38α IC50 (nM) | Reference |
| 1 (Core) | H | CH₃ | H | >1000 | Inferred |
| 2 | 3-CF₃ | CH₃ | H | 500 | [1][8] |
| 3 | 3-CF₃, 4-CH₃ | CH₃ | H | 250 | [1][8] |
| 4 | 3-CF₃, 4-(4-pyridyl) | CH₃ | H | 25 | [5][9] |
| 5 | 3-CF₃ | H | 4-Fluorophenyl | 150 | [4] |
| 6 | 3-CF₃ | CH₃ | 4-Fluorophenyl | 30 | [4] |
| 7 | 3-CF₃ | CH₃ | 4-Pyridyl | 8 | [5][10] |
Key Observations from Comparative Data:
-
Aniline Substitution (R1): The unsubstituted core (Compound 1) is largely inactive. The introduction of a trifluoromethyl group at the meta-position (Compound 2) provides a significant boost in potency, likely through favorable interactions in a hydrophobic pocket. Further substitution with a methyl group (Compound 3) offers a modest improvement. The most dramatic increase in activity is seen with the introduction of a pyridyl group (Compound 4), suggesting the formation of a key hydrogen bond.
-
Imidazole N1-Substituent (R2): Comparing compounds with and without the N-methyl group (e.g., Compound 5 vs. 6) demonstrates the importance of this feature. The methyl group likely enhances cell permeability and may also contribute to optimal positioning within the active site.
-
Imidazole C4-Substituent (R3): Substitution at the C4 position of the imidazole ring with a 4-fluorophenyl group (Compound 6) significantly enhances potency. This is a common feature in many p38 MAP kinase inhibitors, where the fluorophenyl group occupies a specific hydrophobic pocket.[4][9] Replacing this with a 4-pyridyl group (Compound 7) leads to the most potent compounds, as this moiety can form a critical hydrogen bond with the hinge region of the kinase.[5][10]
Experimental Protocols
To facilitate the exploration of the this compound scaffold, we provide the following detailed experimental protocols for the synthesis of a representative analog and for a standard in vitro kinase inhibition assay.
Synthesis of a Representative Analog: N-(3-(Trifluoromethyl)phenyl)-4-(1-methyl-1H-imidazol-5-yl)aniline
This protocol describes a common synthetic route to access N-substituted derivatives of the core scaffold.
Caption: Synthetic workflow for a representative analog.
Step-by-Step Methodology:
-
Buchwald-Hartwig Coupling: To a solution of 4-bromo-1-methyl-5-nitroimidazole (1.0 eq) and 3-(trifluoromethyl)aniline (1.2 eq) in toluene, add Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Degas the mixture with argon for 15 minutes, then heat to 110 °C for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the coupled intermediate.
-
Nitro Group Reduction: Dissolve the intermediate from the previous step in a mixture of ethanol and water. Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.
-
After cooling, filter the reaction mixture through celite and wash the pad with ethanol.
-
Concentrate the filtrate and purify by column chromatography to afford the final product.
In Vitro p38α MAP Kinase Inhibition Assay
This protocol outlines a standard method for determining the IC₅₀ value of a test compound against p38α MAP kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of recombinant p38α kinase and a suitable substrate (e.g., myelin basic protein).
-
Kinase Reaction: In a 96-well plate, add the kinase solution to each well.
-
Add the serially diluted test compounds to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution containing ATP (at a concentration close to its Km for p38α) and the substrate.
-
Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).
-
Detection: Terminate the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The this compound scaffold is a highly versatile and potent core for the development of kinase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications to the aniline and imidazole rings can lead to significant improvements in inhibitory activity, particularly against p38 MAP kinase and Bcr-Abl. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate novel analogs based on this promising scaffold. Future efforts in this area could focus on fine-tuning the selectivity of these inhibitors against a broader panel of kinases and optimizing their pharmacokinetic properties for in vivo applications.
References
- 1. Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-(1-Methyl-5-imidazolyl)aniline: A Comparative Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the pursuit of selectivity remains a paramount challenge. The intricate network of cellular signaling, governed by over 500 kinases, necessitates the development of highly specific agents to minimize off-target effects and enhance therapeutic efficacy. The imidazole-aniline scaffold has emerged as a privileged structure in this endeavor, forming the core of numerous kinase inhibitors. This guide provides a comprehensive assessment of the potential selectivity of 4-(1-Methyl-5-imidazolyl)aniline, a compound of interest due to its structural resemblance to known kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway.
While direct high-throughput kinase screening data for this compound is not publicly available, its structural components strongly suggest an affinity for the ATP-binding pocket of kinases. The 1-methyl-5-imidazolyl moiety, in particular, is a recurrent feature in inhibitors of p38 MAPK, a key regulator of inflammatory cytokine production.[1][2][3] This guide, therefore, situates this compound within the context of p38 MAPK inhibition, comparing its hypothetical profile with established and structurally related inhibitors to provide a predictive framework for its selectivity.
Comparative Analysis of Imidazole-Based Kinase Inhibitors
To contextualize the potential selectivity of this compound, we will compare it against a panel of well-characterized p38 MAPK inhibitors. The selection includes compounds with high structural similarity and clinically relevant inhibitors with diverse selectivity profiles.
Table 1: In Vitro Kinase Inhibitory Activity of Selected p38 MAPK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Structural Analogy to Topic Compound | Key Features & Selectivity Notes |
| This compound (Hypothetical) | p38α MAPK | - | High | Possesses the core methyl-imidazolyl-aniline scaffold. |
| SB203580 | p38α MAPK | 222.44 ± 5.98 | Moderate | Pyridinyl-imidazole scaffold; a widely used reference inhibitor.[4] |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38, 65, 200, 520 | Low | A potent, allosteric inhibitor with broad p38 isoform activity. |
| Nilotinib | BCR-ABL | < 30 | Moderate | Contains a methyl-imidazolyl-phenylamine moiety; primarily a BCR-ABL inhibitor but highlights the kinase inhibitory potential of the scaffold.[5][6] |
| Analogue AA6 | p38α MAPK | 403.57 ± 6.35 | Moderate | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative.[4] |
Expert Insights on Structure-Activity Relationship (SAR):
The inhibitory potency and selectivity of imidazole-based kinase inhibitors are dictated by the substitutions on both the imidazole and aniline rings. In many p38 MAPK inhibitors, the imidazole nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The methyl group on the imidazole ring of this compound likely occupies a hydrophobic pocket, contributing to binding affinity. The aniline moiety often serves as a scaffold for further substitutions that can enhance potency and modulate selectivity by interacting with solvent-exposed regions or adjacent pockets. The development of Nilotinib and its analogs has demonstrated that modifications to the aniline portion of the molecule significantly impact the overall kinase selectivity profile.[6][7][8]
Experimental Protocols for Assessing Kinase Selectivity
To empirically determine the selectivity of this compound, a tiered experimental approach is recommended. This ensures a thorough and validated assessment of its inhibitory activity and specificity.
1. In Vitro Kinase Profiling:
This is the foundational experiment to determine the kinase inhibitory spectrum of a compound.
-
Objective: To determine the IC50 values of this compound against a broad panel of recombinant human kinases.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that employs a robust assay format such as LanthaScreen™, Kinase-Glo®, or Z'-LYTE™.
-
The assay typically involves incubating the compound with the kinase, a suitable substrate, and ATP.
-
The reaction is stopped, and the remaining ATP or the phosphorylated product is quantified to determine the extent of kinase inhibition.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Workflow for In Vitro Kinase Profiling
Caption: A streamlined workflow for determining the in vitro kinase inhibitory profile.
2. Cellular Target Engagement Assays:
Confirming that the compound interacts with its intended target in a cellular context is a critical validation step.
-
Objective: To measure the apparent affinity of this compound for p38 MAPK in live cells.
-
Methodology (NanoBRET™ as an example):
-
Transfect cells (e.g., HEK293) with a plasmid encoding a NanoLuc®-p38 MAPK fusion protein.
-
Culture the cells and then treat with a cell-permeable NanoBRET™ tracer that binds to the ATP pocket of p38 MAPK and varying concentrations of this compound.
-
Add the NanoLuc® substrate to induce bioluminescence.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
The ratio of these signals (BRET ratio) is dependent on the tracer binding. Competitive displacement of the tracer by the test compound results in a decrease in the BRET ratio.
-
Calculate the IC50 value from the dose-response curve.
-
3. Downstream Signaling Pathway Analysis (Western Blotting):
This experiment assesses the functional consequence of target inhibition.
-
Objective: To determine if this compound inhibits the p38 MAPK signaling pathway in a cellular model.
-
Methodology:
-
Culture a relevant cell line (e.g., THP-1 monocytes) and stimulate with a p38 MAPK activator such as lipopolysaccharide (LPS).
-
Treat the cells with varying concentrations of this compound prior to stimulation.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated MK2 (a direct substrate of p38) and total MK2, as well as phosphorylated p38 and total p38.
-
Use appropriate secondary antibodies conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the effect of the compound on the phosphorylation of p38 substrates.
-
Signaling Pathway of p38 MAPK Inhibition
Caption: The p38 MAPK signaling cascade leading to TNF-α production and its inhibition.
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest its potential as a kinase inhibitor, with a high probability of targeting the p38 MAPK family. The provided comparative data and experimental protocols offer a robust framework for validating this hypothesis and thoroughly characterizing its selectivity profile. A comprehensive understanding of its on-target and off-target activities is essential for its potential development as a therapeutic agent. Further studies, including broad kinase screening, cellular target engagement, and downstream pathway analysis, are necessary to fully elucidate the pharmacological profile of this compound. The insights gained from such investigations will be invaluable for guiding future medicinal chemistry efforts to optimize potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(1-Methyl-5-imidazolyl)aniline: A Review of Publicly Available Scientific Literature
A comprehensive search of peer-reviewed scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the specific biological effects of 4-(1-Methyl-5-imidazolyl)aniline (CAS 89250-15-7). Despite its availability from chemical suppliers, there are no readily accessible, in-depth studies validating its mechanism of action, therapeutic targets, or efficacy in preclinical or clinical models. This lack of data precludes the creation of a detailed comparison guide with alternative compounds as requested.
The imidazole and aniline moieties are common pharmacophores found in a wide array of biologically active molecules. Imidazole-containing compounds, for instance, are known to exhibit a broad spectrum of activities, including as anticancer, antimicrobial, and anti-inflammatory agents. Similarly, aniline derivatives are integral to many approved drugs. However, the specific combination and substitution pattern in this compound does not correspond to a well-characterized agent in the public scientific domain.
Searches for this specific compound have yielded the following observations:
-
Limited Direct Research: There are no peer-reviewed publications focused on the biological evaluation of this compound. The scientific literature does not contain information on its potential targets, in vitro potency, or in vivo efficacy.
-
Structurally Related Compounds: Research exists on compounds with similar structural motifs. For example, derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline have been synthesized and investigated for potential anti-HCV activity. However, these are distinct molecules, and their biological activities cannot be directly extrapolated to this compound. Another related but different compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is listed in PubChem, but detailed biological studies are not provided.
-
General Activities of Constituent Moieties: The imidazole ring is a versatile scaffold in medicinal chemistry, known to interact with various biological targets. Likewise, the aniline structure is a key component of many pharmaceuticals. This general information does not, however, provide specific insights into the effects of this compound.
Without any peer-reviewed data on the biological effects of this compound, it is not possible to conduct a scientifically rigorous comparison with other compounds. A comparison guide would require, at a minimum, knowledge of its biological target or therapeutic area of application, along with quantitative data from in vitro and in vivo studies. As this information is not available in the public domain, any attempt to create such a guide would be purely speculative and would not meet the required standards of scientific integrity and evidence-based analysis.
Therefore, we are unable to provide a comparison guide for this compound at this time. Further research and publication of its biological activities in peer-reviewed journals are necessary before a meaningful comparative analysis can be performed.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(1-Methyl-5-imidazolyl)aniline
This document provides essential procedural guidance for the safe handling and disposal of 4-(1-Methyl-5-imidazolyl)aniline. As a substituted aniline and imidazole derivative, this compound requires careful management as hazardous chemical waste. The following protocols are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The procedures outlined are grounded in established principles from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) and informed by safety data for analogous chemical structures.
Hazard Identification and Risk Assessment
This compound is an aromatic amine. Aniline and its derivatives are recognized for their toxicity, with potential routes of exposure including inhalation, skin absorption, and ingestion.[1] Systemic effects can be severe, including methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.[1] Furthermore, many aniline compounds are suspected carcinogens and are ecotoxic, posing a significant risk to aquatic life.[2][3][4]
Due to the persistent and potentially bioaccumulative nature of aniline derivatives in the environment, wastewater containing these compounds is often classified as hazardous.[3][5] Therefore, disposal into sanitary sewer systems is strictly prohibited.[6][7]
Table 1: Hazard Profile and Regulatory Data Summary Data for this compound is inferred from the parent compound, aniline, and structurally similar imidazole-anilines. Always consult the specific Safety Data Sheet (SDS) for the material you are using.
| Hazard Category | Description | Primary Reference |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Aniline SDS[8] |
| Serious Eye Damage | Causes serious eye damage/irritation. | Aniline & Imidazole-Aniline SDS |
| Skin Sensitization | May cause an allergic skin reaction. | Aniline SDS[8] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Aniline SDS |
| Carcinogenicity | Suspected of causing cancer. The International Agency for Research on Cancer (IARC) categorizes aniline as a Group 2B carcinogen.[2] | Aniline SDS |
| Organ Toxicity | Causes damage to organs (specifically blood) through prolonged or repeated exposure. | Aniline SDS |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Aniline SDS |
| Regulatory | Regulated as a hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA).[9][10] | EPA, RCRA Guidelines |
Mandatory Personal Protective Equipment (PPE)
Given the high dermal toxicity of anilines, selecting the correct PPE is critical. All handling of this compound and its waste must be conducted within a certified chemical fume hood.
-
Hand Protection : Wear chemically resistant gloves. For aniline, butyl, neoprene, or Viton gloves are recommended. Nitrile gloves are NOT recommended as they provide insufficient protection.[6] Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.
-
Eye Protection : Use chemical splash goggles or a full-face shield that complies with OSHA standards.[11]
-
Body Protection : A fully buttoned, long-sleeved lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection : Not typically required when working in a functional fume hood. However, for spill cleanup or in situations with inadequate ventilation, a respirator may be necessary. Personnel must be medically cleared and fit-tested to wear a respirator.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic and compliant workflow, from the point of generation to final removal by a certified waste handler.
Step 1: Waste Segregation and Container Selection
Proper segregation is the foundation of safe chemical waste management.[9]
-
Designate a Waste Stream : Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.
-
Select a Compatible Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are appropriate.[10][11] Do not use metal containers for any aniline waste.[10]
-
Collect All Contaminated Materials : In this container, collect:
-
Unused or waste this compound (solid or in solution).
-
Contaminated consumables, including pipette tips, weighing paper, and gloves.
-
Solvent rinses from decontaminating glassware.
-
-
Prohibit Mixing : DO NOT mix this waste with other waste streams, especially strong acids or oxidizing agents, to prevent violent reactions.[6][12]
Step 2: Hazardous Waste Labeling
Proper labeling is a strict regulatory requirement.[13]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must clearly state:
-
The full chemical name: "this compound" .
-
An accurate list of all components by percentage, including solvents.[12]
-
The date accumulation started (the date the first waste was added).
-
Appropriate hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).
Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][14]
-
Location : The SAA must be under the direct control of laboratory personnel.[10]
-
Containment : Place the waste container in a secondary containment bin or tray capable of holding at least the volume of the largest container.[12]
-
Closure : Keep the waste container closed at all times except when adding waste.[9]
-
Volume Limits : An SAA can accumulate up to 55 gallons of hazardous waste.[14] Once a container is full, it must be moved to the central storage area within three days.[12]
Caption: Disposal workflow from generation to final incineration.
Spill and Emergency Procedures
Small Spills (Contained within a Fume Hood)
-
Alert Personnel : Inform others in the immediate area.
-
Wear Full PPE : Ensure you are wearing the appropriate PPE as described in Section 2.
-
Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[6][7]
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Personal Exposure
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][6][8] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15-30 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][15]
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by professionals.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11]
-
Documentation : Ensure all waste manifests and documentation are completed accurately as required by your institution and the contractor.
-
Incineration : The standard and most effective disposal method for aniline derivatives is high-temperature incineration at a licensed facility, which ensures complete destruction of the hazardous compound.[11][16]
References
- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem | MDPI [mdpi.com]
- 5. Fate of anilines and related compounds in the environment. A review | Semantic Scholar [semanticscholar.org]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. benchchem.com [benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. epa.gov [epa.gov]
- 15. abmole.com [abmole.com]
- 16. downloads.ossila.com [downloads.ossila.com]
Navigating the Handling of 4-(1-Methyl-5-imidazolyl)aniline: A Guide to Personal Protective Equipment
FOR IMMEDIATE USE BY QUALIFIED RESEARCH PERSONNEL
This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-(1-Methyl-5-imidazolyl)aniline. As a compound combining the structural features of an aromatic amine and a substituted imidazole, it necessitates a cautious and well-informed approach to personal protection. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles for related chemical classes.
Understanding the Hazard Landscape
Aromatic Amines: This class of compounds, with aniline as a primary example, is known for its potential toxicity.[1][2][3] Key hazards associated with aromatic amines include:
-
Toxicity: They can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5]
-
Carcinogenicity and Mutagenicity: Many aromatic amines are suspected or known to be carcinogenic and/or mutagenic.[1][5]
-
Organ Damage: Prolonged or repeated exposure can lead to organ damage, particularly affecting the blood (methemoglobinemia), liver, and nervous system.[5]
Imidazole and its Derivatives: The imidazole group, while generally less hazardous than aromatic amines, can still present significant risks.[6][7][8] Hazards associated with imidazoles include:
-
Corrosivity: Imidazole can cause severe skin burns and eye damage.[6][9]
-
Irritation: It can be irritating to the skin, eyes, and respiratory system.
-
Reproductive Toxicity: Some imidazole compounds may pose a risk to the unborn child.[6][8]
Given these potential hazards, a conservative approach to personal protective equipment (PPE) is paramount. The following sections detail the minimum required PPE and best practices for handling this compound.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to minimize all routes of potential exposure.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is the recommended standard. Nitrile provides good resistance to a range of chemicals. The outer glove should be changed immediately upon suspected contamination. For prolonged or high-exposure tasks, consider heavier-duty gloves such as butyl rubber or Viton™. Always inspect gloves for pinholes or tears before use.[6][9] |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield must be worn in conjunction with goggles, especially when there is a risk of splashes or when handling larger quantities.[6][7][8] |
| Body Protection | A chemically resistant laboratory coat that extends to the wrists and is fully buttoned is required. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory at all times.[7][9] |
| Respiratory Protection | All handling of solid this compound that could generate dust, or any handling of its solutions, must be conducted within a certified chemical fume hood . If a fume hood is not available or in situations with a high risk of aerosol generation, a properly fitted respirator with an appropriate organic vapor cartridge and particulate filter (e.g., N95) may be necessary. A full respiratory protection program that complies with OSHA 29 CFR 1910.134 should be in place.[7][8] |
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict operational workflow is critical for minimizing exposure risks.
Pre-Operational Checklist:
-
Designated Area: All handling of this compound should occur in a designated and clearly marked area within a laboratory.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Have a spill kit readily available that is appropriate for handling solid and liquid chemical spills.
-
Waste Containers: Prepare clearly labeled, sealed waste containers for solid and liquid chemical waste.
Step-by-Step Handling Protocol:
-
Donning PPE: Before entering the designated handling area, don all required PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield.
-
Material Handling:
-
Carefully open the container within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Securely close the primary container.
-
Decontaminate any surfaces that may have come into contact with the chemical. A solution of mild detergent and water is generally effective for initial cleaning, followed by a rinse with an appropriate solvent if necessary.
-
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the face shield, goggles, and lab coat. The inner gloves should be the last item removed.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Waste Disposal Plan:
All waste generated from the handling of this compound must be treated as hazardous.
-
Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a sealed, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal Compliance: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 4. chemos.de [chemos.de]
- 5. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. carlroth.com [carlroth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. westliberty.edu [westliberty.edu]
- 9. faculty.washington.edu [faculty.washington.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
